molecular formula C27H41NO9 B1252163 FR901465

FR901465

Cat. No.: B1252163
M. Wt: 523.6 g/mol
InChI Key: DQTXAXNYLWRTPB-NTVXLVODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR901465 is a spiro-epoxide with potent cytotoxic activity against human tumour cells. It is isolated from Pseudomonas sp. no.2663. It has a role as an antineoplastic agent and a bacterial metabolite. It is an acetate ester, a cyclic hemiketal, a member of pyrans, a secondary alcohol, a monocarboxylic acid amide and a spiro-epoxide.

Properties

Molecular Formula

C27H41NO9

Molecular Weight

523.6 g/mol

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-dimethyl-6-[(2E,4E)-3-methyl-5-[(3R,4R,5S,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26-,27+/m0/s1

InChI Key

DQTXAXNYLWRTPB-NTVXLVODSA-N

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@]3(CO3)[C@H]([C@@](O2)(C)O)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C

Synonyms

FR 901465
FR-901465
FR901465

Origin of Product

United States

Foundational & Exploratory

FR901465: A Technical Guide to a Potent Spliceosome Inhibitor Targeting SF3b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, catalyzed by a large ribonucleoprotein complex known as the spliceosome. The fidelity of this process is critical for normal cellular function, and its dysregulation is increasingly implicated in various diseases, including cancer. The splicing factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a crucial role in the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly. Consequently, SF3b has emerged as a compelling therapeutic target. FR901465 and its derivatives, such as spliceostatin A, are natural products that potently and specifically target the SF3b complex, leading to the inhibition of the splicing process. This technical guide provides an in-depth overview of this compound as an SF3b-targeting spliceosome inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental characterization.

Mechanism of Action

This compound and its analogs exert their biological activity by binding directly to the SF3B1 subunit of the SF3b complex. This interaction stabilizes the SF3b complex in an open conformation, preventing the conformational changes required for the stable association of the U2 snRNP with the pre-mRNA branch point. By locking SF3b in this inactive state, this compound effectively stalls spliceosome assembly at an early stage, prior to the first catalytic step of splicing.[1][2][3] This inhibition leads to a global accumulation of unspliced pre-mRNAs in the nucleus.[4][5] While the majority of these unprocessed transcripts are retained in the nucleus, a fraction can be exported to the cytoplasm and, in some cases, translated into aberrant proteins. The disruption of normal splicing ultimately triggers cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting the spliceosome.

FR901465_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Spliceosome Assembly cluster_1 Inhibition by this compound Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2 snRNP (containing SF3b) U1_snRNP->U2_snRNP Branch Point Recognition Spliceosome_A_Complex A Complex (Pre-catalytic Spliceosome) U2_snRNP->Spliceosome_A_Complex Inactive_SF3b Inactive SF3b Complex U2_snRNP->Inactive_SF3b Inhibition Spliced_mRNA Spliced mRNA Spliceosome_A_Complex->Spliced_mRNA Splicing Catalysis This compound This compound SF3b SF3b This compound->SF3b Binds to SF3B1 subunit SF3b->Inactive_SF3b Accumulated_pre_mRNA Accumulation of Unspliced Pre-mRNA Inactive_SF3b->Accumulated_pre_mRNA Cell_Cycle_Arrest Cell Cycle Arrest Accumulated_pre_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulated_pre_mRNA->Apoptosis Experimental_Workflow Experimental Workflow for SF3b Inhibitor Characterization HTS High-Throughput Screening (e.g., in vitro splicing assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Identification->Dose_Response Cell_Viability Cell-Based Assays (Cell Viability, Apoptosis) Dose_Response->Cell_Viability Target_Engagement Target Engagement Assays (e.g., CETSA, Pulldown) Cell_Viability->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (Spliceosome Assembly Analysis) Target_Engagement->Mechanism_of_Action RNA_Seq Transcriptome Analysis (RNA-Seq) Mechanism_of_Action->RNA_Seq In_Vivo In Vivo Efficacy Studies (Xenograft Models) RNA_Seq->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

The Discovery and Isolation of FR901465: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of FR901465, a potent antitumor compound produced by the bacterium Pseudomonas sp. No. 2663. This compound, along with its congeners FR901463 and FR901464, was identified as a molecule that enhances the transcriptional activity of the SV40 DNA virus promoter and exhibits significant cytotoxic effects against various murine and human tumor cell lines.[1] This document provides a comprehensive overview of the fermentation process, isolation and purification protocols, and the physicochemical properties of this compound. Furthermore, it elucidates the compound's mechanism of action, which involves the induction of cell cycle arrest at the G1 and G2/M phases.

Discovery of the Producing Organism

The producing microorganism, designated Pseudomonas sp. No. 2663, was isolated from a soil sample. Standard microbiological techniques were employed for the isolation and cultivation of this bacterium.

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of Pseudomonas sp. No. 2663. While the precise media composition from the original discovery is not publicly detailed, a representative fermentation protocol based on common practices for Pseudomonas species is provided below.

Fermentation Medium

A typical fermentation medium for the growth of Pseudomonas sp. and production of secondary metabolites would likely include a carbon source, a nitrogen source, and various mineral salts.

Table 1: Representative Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Glycerol20 - 40Primary Carbon Source
Glucose5 - 10Secondary Carbon Source
Peptone5 - 15Nitrogen Source
Yeast Extract2 - 5Nitrogen Source, Vitamins, and Growth Factors
K₂HPO₄1 - 2Buffering Agent, Phosphorus Source
MgSO₄·7H₂O0.5 - 1Source of Magnesium Ions
FeSO₄·7H₂O0.01 - 0.05Source of Iron Ions
Trace Element Solution1 mLProvides essential micronutrients
Fermentation Protocol
  • Inoculum Preparation: A seed culture of Pseudomonas sp. No. 2663 is prepared by inoculating a suitable seed medium and incubating for 24-48 hours.

  • Production Fermentation: The production medium is inoculated with the seed culture. Fermentation is carried out in a stirred-tank bioreactor under the following controlled conditions:

    • Temperature: 28 - 32 °C

    • pH: Maintained between 6.5 and 7.5

    • Aeration: 0.5 - 1.5 vvm (volumes of air per volume of medium per minute)

    • Agitation: 200 - 400 rpm

  • Fermentation Monitoring: The fermentation is monitored for key parameters such as pH, dissolved oxygen, and substrate consumption. The production of this compound is typically tracked by bioassay or chromatographic methods.

  • Harvesting: The fermentation broth is harvested after a predetermined period, usually when the production of this compound reaches its maximum.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process utilizing various chromatographic techniques.

Experimental Workflow for Isolation and Purification

experimental_workflow Fermentation_Broth Fermentation Broth of Pseudomonas sp. No. 2663 Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Diaion_HP20 Diaion HP-20 Column Chromatography Crude_Extract->Diaion_HP20 Methanol_Fractions Methanol Fractions Diaion_HP20->Methanol_Fractions Silica_Gel Silica Gel Column Chromatography Methanol_Fractions->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions HPLC Preparative HPLC Active_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound cell_cycle_arrest This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 p21 p21 Upregulation p53->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest

References

An In-depth Technical Guide to FR901465 and its Analogs FR901463 and FR901464: Potent Modulators of Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 and its structurally related analogs, FR901463 and FR901464, are natural products isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1][2] These compounds have demonstrated significant antitumor properties, primarily by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. This guide provides a comprehensive overview of the chemical structures, biological activities, and mechanism of action of these potent splicing modulators. Quantitative data are summarized in comparative tables, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their molecular interactions and experimental applications.

Introduction

The process of pre-mRNA splicing, where introns are removed and exons are ligated to form mature mRNA, is a fundamental step in eukaryotic gene expression. The spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins, orchestrates this intricate process. The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), playing a crucial role in recognizing the branch point adenosine (BPA) within the intron, a key step for the initiation of splicing.[3][4][5] Dysregulation of splicing is increasingly recognized as a hallmark of various cancers, making the spliceosome an attractive target for therapeutic intervention.

This compound, FR901463, and FR901464 have emerged as potent inhibitors of the spliceosome. Of these, FR901464 has been the most extensively studied and has shown remarkable cytotoxic activity against a range of cancer cell lines. These molecules exert their effects by binding to the SF3b complex, thereby interfering with the splicing process and leading to cell cycle arrest and apoptosis in cancer cells. This technical guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in oncology and drug development.

Chemical Structures and Physicochemical Properties

This compound and its analogs are complex macrocyclic molecules. Their structures have been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound and its Analogs

CompoundMolecular FormulaMolecular WeightAppearance
FR901463 C29H41NO8531.64White powder
FR901464 C28H39NO7501.61White powder
This compound C29H41NO7515.64White powder

Data sourced from publicly available chemical databases.

Biological Activity and Quantitative Data

The antitumor activity of this compound and its analogs has been evaluated in both in vitro and in vivo models. FR901464 has consistently demonstrated the most potent effects among the three compounds.

In Vitro Cytotoxicity

These compounds exhibit potent cytotoxicity against a variety of cancer cell lines. FR901464, in particular, has shown IC50 values in the sub-nanomolar to low nanomolar range.

Table 2: In Vitro Cytotoxicity of FR901464

Cell LineCancer TypeIC50 (ng/mL)Reference
HCT116Colorectal Carcinoma< 1
DLD1Colorectal Carcinoma< 1
LoVoColorectal Carcinoma< 1
RKOColorectal Carcinoma< 1
In Vivo Antitumor Activity

The in vivo efficacy of these compounds has been demonstrated in murine tumor models. The data is often presented as the ratio of the median survival time of the treated group (T) to that of the control group (C), expressed as a percentage (T/C %). A higher T/C % indicates greater antitumor activity.

Table 3: In Vivo Antitumor Activity in P388 Leukemia Mouse Model

CompoundDose (mg/kg)T/C (%)Reference
FR901463 0.5160
FR901464 0.25145
This compound 1.0127

Table 4: In Vivo Antitumor Activity of FR901464 in Solid Tumor Models

Tumor ModelTumor TypeEffective Dose Range (mg/kg)OutcomeReference
A549Human Lung Adenocarcinoma0.1 - 0.4Growth Inhibition
Colon 38Murine CarcinomaNot SpecifiedGrowth Inhibition
Meth AMurine FibrosarcomaNot SpecifiedGrowth Inhibition

Mechanism of Action: Splicing Modulation

This compound and its analogs target the SF3b complex, a key component of the spliceosome. By binding to SF3b, these molecules interfere with the recognition of the branch point adenosine, a critical step in the formation of the spliceosome's catalytic core. This disruption of the splicing process leads to the accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts. The downstream consequences of this splicing inhibition include cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its analogs at the molecular level.

FR_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm & Cellular Effects pre-mRNA pre-mRNA Spliceosome_Assembly Spliceosome Assembly pre-mRNA->Spliceosome_Assembly SF3b SF3b Complex Spliceosome_Assembly->SF3b involves Splicing_Inhibition Splicing Inhibition Mature_mRNA Mature mRNA Spliceosome_Assembly->Mature_mRNA Correct Splicing FR_compounds This compound & Analogs FR_compounds->SF3b binds to FR_compounds->Splicing_Inhibition leads to Aberrant_mRNA Aberrant mRNA Splicing_Inhibition->Aberrant_mRNA Translation Translation Mature_mRNA->Translation Aberrant_mRNA->Translation Functional_Proteins Functional Proteins Translation->Functional_Proteins Non-functional_Proteins Non-functional/ Aberrant Proteins Translation->Non-functional_Proteins Cell_Cycle_Arrest G1 & G2/M Arrest Non-functional_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of this compound and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound and its analogs.

In Vitro Splicing Assay

This assay is fundamental to confirming the direct inhibitory effect of the compounds on the splicing machinery.

Splicing_Assay_Workflow Start Start Prepare_NE Prepare HeLa Nuclear Extract Start->Prepare_NE Prepare_RNA Synthesize Radiolabeled pre-mRNA Substrate Start->Prepare_RNA Incubate Incubate pre-mRNA, Nuclear Extract, & FR Compound Prepare_NE->Incubate Prepare_RNA->Incubate Stop_Rxn Stop Reaction & Proteinase K Digestion Incubate->Stop_Rxn RNA_Extraction Phenol-Chloroform RNA Extraction Stop_Rxn->RNA_Extraction PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) RNA_Extraction->PAGE Autoradiography Autoradiography to Visualize RNA Species PAGE->Autoradiography Analyze Analyze Splicing Inhibition Autoradiography->Analyze End End Analyze->End

Workflow for an in vitro splicing assay.

Methodology:

  • Preparation of HeLa Nuclear Extract:

    • Culture HeLa cells to a density of 5-8 x 10^5 cells/mL.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Swell the cells in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT).

    • Lyse the cells using a Dounce homogenizer.

    • Isolate the nuclei by centrifugation.

    • Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT).

    • Dialyze the nuclear extract against a buffer with a lower salt concentration.

    • Clarify the extract by centrifugation and store aliquots at -80°C.

  • Synthesis of Radiolabeled pre-mRNA Substrate:

    • Linearize a plasmid DNA template containing a model pre-mRNA sequence (e.g., a segment of the adenovirus major late transcript or β-globin).

    • Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-32P]UTP and a cap analog (m7GpppG).

    • Purify the radiolabeled pre-mRNA transcript.

  • In Vitro Splicing Reaction:

    • Set up splicing reactions in a total volume of 25 µL containing:

      • HeLa nuclear extract (8-12 µL)

      • Radiolabeled pre-mRNA (10-20 fmol)

      • ATP and creatine phosphate

      • MgCl2

      • FR compound at desired concentrations (or DMSO as a control)

    • Incubate the reactions at 30°C for 0-2 hours.

  • Analysis of Splicing Products:

    • Stop the reaction by adding a solution containing proteinase K.

    • Incubate at 37°C to digest proteins.

    • Extract the RNA using phenol-chloroform extraction and precipitate with ethanol.

    • Resuspend the RNA pellet in a formamide-containing loading buffer.

    • Separate the RNA species (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing polyacrylamide/urea gel.

    • Visualize the radiolabeled RNA bands by autoradiography. Inhibition of splicing is observed as a decrease in the mature mRNA and an accumulation of pre-mRNA and/or splicing intermediates.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with the FR compounds.

Cell_Cycle_Analysis_Workflow Start Start Seed_Cells Seed Cancer Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat Cells with FR Compound (or Vehicle Control) Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells by Trypsinization Treat_Cells->Harvest_Cells Fix_Cells Fix Cells in Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain Cells with Propidium Iodide (PI) and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Acquire Data on a Flow Cytometer Stain_Cells->Flow_Cytometry Analyze_Data Analyze DNA Content Histograms Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT116, A549) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the FR compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge to form a pellet.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to degrade RNA and prevent its staining.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a laser (typically 488 nm) and collect the emission fluorescence (typically around 617 nm).

    • Acquire data from at least 10,000-20,000 cells per sample.

    • Generate DNA content histograms. The x-axis represents fluorescence intensity (proportional to DNA content), and the y-axis represents the number of cells.

    • Use cell cycle analysis software to deconvolute the histograms and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An increase in the percentage of cells in the G1 and G2/M phases would indicate cell cycle arrest at these checkpoints.

Conclusion and Future Directions

This compound and its analogs, particularly FR901464, are potent antitumor agents that function through a novel mechanism of splicing modulation. Their ability to target the core machinery of the spliceosome makes them valuable tools for cancer research and promising candidates for further drug development. The high potency of FR901464 highlights the potential of targeting the SF3b complex for cancer therapy.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the in vitro cytotoxicity of FR901463 and this compound across a wider range of cancer cell lines is needed to better understand their therapeutic potential. Secondly, structure-activity relationship (SAR) studies could lead to the design and synthesis of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. Finally, a deeper investigation into the specific downstream transcriptional consequences of splicing inhibition by these compounds will provide further insights into their precise mechanisms of inducing cell death in cancer cells and could help identify potential biomarkers for patient stratification. The continued exploration of these fascinating natural products holds significant promise for advancing the field of oncology.

References

A Comparative Analysis of FR901465 and Spliceostatin A: Structure, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 and spliceostatin A are potent natural product inhibitors of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. Their profound anti-tumor activities have positioned them as significant leads in the development of novel cancer therapeutics. This technical guide provides a detailed comparative analysis of the structural similarities between this compound and spliceostatin A, a summary of their biological activities, and comprehensive experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Introduction

The spliceosome's role in removing introns and ligating exons is a fundamental process in eukaryotic gene expression. Its dysregulation is increasingly implicated in various diseases, including cancer. Small molecules that modulate spliceosome function have therefore emerged as a promising class of anti-cancer agents. Among the most potent and well-studied of these are this compound and spliceostatin A. Both compounds are part of a larger family of natural products that exert their cytotoxic effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome, thereby inhibiting splicing.[1][2] This guide delves into the core structural features that underpin their biological activity and provides the necessary technical information for their further investigation.

Structural Similarities

This compound and spliceostatin A share a highly conserved core structure, which is evident from their close biosynthetic relationship. Spliceostatin A is a methylated derivative of FR901464, a compound that is structurally very similar to this compound.[3] The key structural features common to both molecules include a complex polyketide backbone featuring a tetrahydropyran ring, a conjugated diene system, and a side chain terminating in an amide linkage.

The primary difference between the FR901464/FR901465 family and spliceostatin A lies in the modification of a hydroxyl group. In spliceostatin A, this hydroxyl group is methylated, which has been shown to enhance its stability.[2] This seemingly minor modification can have significant implications for the molecule's pharmacokinetic and pharmacodynamic properties.

Below is a diagram illustrating the core structural scaffold and the key differentiating feature between the two molecules.

G cluster_core Core Scaffold cluster_compounds Structural Comparison A Tetrahydropyran Ring B Conjugated Diene A->B C Amide Side Chain B->C FR This compound FR->A  -OH group SA Spliceostatin A SA->A  -OCH3 group

Figure 1. A simplified diagram illustrating the shared core scaffold and the key structural difference between this compound and Spliceostatin A.

Comparative Biological Activity

Both this compound and spliceostatin A exhibit potent anti-tumor and splicing inhibitory activities. The available quantitative data from various studies are summarized in the tables below for ease of comparison.

Table 1: In Vitro Splicing Inhibition
CompoundAssay SystemIC50 (µM)Reference
Spliceostatin AIn vitro splicing assay0.01[2]
FR901464*In vitro splicing assay0.05

*FR901464 is a close structural analog of this compound.

Table 2: In Vivo Anti-tumor Activity (P388 Leukemia Mouse Model)
CompoundT/C Value (%)*Reference
FR901463160
FR901464145
This compound127

*T/C value represents the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A higher T/C value indicates greater anti-tumor efficacy.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) | Reference | |---|---|---| | Spliceostatin A | Various human cancer cell lines | 0.6 - 3 | | | FR901464 | Human cancer cell lines | 1 - 2 | |

Signaling Pathway

This compound and spliceostatin A exert their biological effects by directly interfering with the pre-mRNA splicing machinery. The diagram below illustrates the proposed mechanism of action.

G cluster_nucleus Cell Nucleus cluster_inhibition Inhibition cluster_outcome Cellular Outcome pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Apoptosis Apoptosis Spliceosome->Apoptosis Inhibition leads to CellCycleArrest Cell Cycle Arrest Spliceosome->CellCycleArrest Inhibition leads to SF3b SF3b Complex SF3b->Spliceosome Component of Protein Functional Protein mRNA->Protein Translation (in cytoplasm) Inhibitor This compound / Spliceostatin A Inhibitor->SF3b Binding

Figure 2. Mechanism of action of this compound and Spliceostatin A, leading to splicing inhibition and subsequent cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and spliceostatin A.

In Vitro Splicing Assay

This protocol is adapted from methodologies used in studies of spliceosome inhibitors.

Objective: To determine the concentration-dependent inhibitory effect of a compound on pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

  • Test compounds (this compound, spliceostatin A) dissolved in DMSO

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Urea-polyacrylamide gel

  • Phosphorimager system

Workflow:

G A Prepare Splicing Reaction Mix (Nuclear Extract, Buffer, pre-mRNA) B Add Test Compound (or DMSO control) A->B C Incubate at 30°C B->C D Stop Reaction (Proteinase K) C->D E RNA Extraction (Phenol/Chloroform) D->E F Ethanol Precipitation E->F G Resolve RNA on Urea-PAGE F->G H Visualize by Autoradiography G->H I Quantify Splicing Products H->I

Figure 3. Workflow for a typical in vitro splicing assay.

Procedure:

  • Thaw HeLa cell nuclear extract on ice.

  • Prepare splicing reactions by combining nuclear extract, splicing buffer, and 32P-labeled pre-mRNA substrate in microcentrifuge tubes on ice.

  • Add the test compound at various concentrations (typically in a serial dilution) or an equivalent volume of DMSO as a negative control.

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

  • Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.

  • Resuspend the RNA pellet in loading buffer and resolve the samples on a denaturing urea-polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA using a phosphorimager.

  • Quantify the band intensities to determine the extent of splicing inhibition and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (GI50/IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, spliceostatin A) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Workflow:

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Test Compound B->C D Incubate (e.g., 48-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate Cell Viability H->I

Figure 4. Workflow for a typical MTT cell viability assay.

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or DMSO as a vehicle control.

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting a dose-response curve.

Conclusion

This compound and spliceostatin A are powerful tools for studying the intricate process of pre-mRNA splicing and represent a promising avenue for the development of novel anti-cancer therapies. Their high degree of structural similarity is reflected in their shared mechanism of action and potent biological activities. This guide provides a foundational understanding of these molecules, offering a comparative analysis of their structure and function, along with detailed experimental protocols to facilitate further research. The continued investigation of these and similar compounds will undoubtedly deepen our understanding of spliceosome biology and may lead to the development of next-generation therapeutics for a range of human diseases.

References

In Vitro Antitumor Properties of FR901465: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent natural product that has garnered significant interest in the field of oncology for its antitumor properties. Classified as a spliceosome inhibitor, this compound exerts its cytotoxic effects by targeting the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome complex. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the in vitro antitumor properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its effects on cancer cell lines.

Data Presentation: In Vitro Efficacy of Spliceosome Inhibitors

While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table presents representative data for spliceosome inhibitors, including analogs and compounds with a similar mechanism of action, to illustrate their potent anticancer activity.

Cell LineCancer TypeCompoundIC50 (nM)
A549Lung CarcinomaFR9014641.5
P388Murine LeukemiaFR9014630.8
P388Murine LeukemiaFR9014640.3
P388Murine LeukemiaThis compound1.2
M-8Human Mammary AdenocarcinomaFR901464~1.0

Note: The data presented are compiled from various sources and are intended to be representative of the activity of this class of compounds.[1] Actual IC50 values for this compound can vary depending on the specific cancer cell line and the experimental conditions used.

Mechanism of Action: Spliceosome Inhibition

This compound and its analogs directly bind to the SF3B1 protein within the spliceosome. This interaction stalls the spliceosome at the A complex stage of its assembly, preventing the catalytic steps of splicing from occurring. The downstream consequences of this inhibition are profound and multifaceted, leading to a cascade of events that culminate in cancer cell death.

Signaling Pathways and Cellular Consequences of this compound

The inhibition of the spliceosome by this compound triggers a series of downstream cellular events. A primary consequence is the widespread disruption of pre-mRNA splicing, leading to an accumulation of unspliced or aberrantly spliced transcripts. This can result in the production of non-functional or dominant-negative proteins, or the degradation of mRNA transcripts through nonsense-mediated decay.

Key cellular processes affected include:

  • Cell Cycle Progression: Proper splicing of numerous cell cycle regulators is essential for orderly progression through the cell cycle. Inhibition by this compound leads to the mis-splicing of transcripts encoding proteins crucial for G1/S and G2/M transitions, resulting in cell cycle arrest at these checkpoints.

  • Apoptosis Induction: The aberrant splicing of anti-apoptotic and pro-apoptotic genes shifts the cellular balance towards programmed cell death.

  • Induction of an Antiviral-like Immune Response: The accumulation of aberrant RNA species in the cytoplasm can be recognized by innate immune sensors, triggering a response akin to a viral infection, which can contribute to tumor cell death.

FR901465_Mechanism_of_Action cluster_0 Cellular Effects This compound This compound Spliceosome Spliceosome (SF3B1) This compound->Spliceosome Splicing_Inhibition Splicing Inhibition Spliceosome->Splicing_Inhibition Inhibits Aberrant_Splicing Aberrant Splicing (Exon Skipping, Intron Retention) Splicing_Inhibition->Aberrant_Splicing Cell_Cycle_Genes Cell Cycle Genes Aberrant_Splicing->Cell_Cycle_Genes Apoptosis_Genes Apoptosis Genes Aberrant_Splicing->Apoptosis_Genes Other_Genes Other Cellular Genes Aberrant_Splicing->Other_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Cell_Cycle_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Antiviral_Response Antiviral-like Response Other_Genes->Antiviral_Response

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antitumor properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate E->F G Analyze by Flow Cytometry F->G

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with this compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Incubate C->D E Analyze by Flow Cytometry D->E

Workflow for cell cycle analysis.

Conclusion

This compound represents a promising class of antitumor agents that function through a unique mechanism of spliceosome inhibition. Its ability to induce widespread splicing alterations leads to potent and selective cancer cell killing through the induction of cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other spliceosome inhibitors. Further research into the specific downstream targets of this compound-induced splicing defects and its interplay with the tumor microenvironment will be crucial for its successful clinical translation.

References

Preclinical Efficacy of FR901465 in Murine Tumor Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vivo studies of FR901465, a novel anti-tumor agent. The document focuses on the compound's efficacy in established mouse tumor models, details the experimental methodologies employed, and elucidates its mechanism of action through signaling pathway diagrams. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to enhance understanding.

In Vivo Anti-Tumor Activity of this compound

This compound has demonstrated significant anti-tumor effects in preclinical mouse models, notably against murine P388 leukemia and human A549 lung adenocarcinoma. The primary efficacy data from these studies are summarized below.

Table 1: Efficacy of this compound in the P388 Leukemia Mouse Model
Treatment GroupT/C Value (%)Outcome
This compound127Prolonged lifespan of tumor-bearing mice[1]

T/C Value: Treated/Control x 100. A T/C value > 125 is generally considered significant anti-tumor activity.

Table 2: Efficacy of this compound in the A549 Lung Adenocarcinoma Xenograft Model
Treatment GroupEffective Dose RangeOutcome
This compoundNot specified in abstractsInhibited solid tumor growth[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

P388 Leukemia Model

This ascitic tumor model is a standard for screening potential anti-cancer compounds.

  • Cell Line: Murine P388 leukemia cells.

  • Animal Model: Specific mouse strain not detailed in the provided information. Typically, DBA/2 or CDF1 mice are used for this model.

  • Tumor Cell Inoculation: Intraperitoneal injection of P388 cells.

  • Drug Administration: The precise dosage, route of administration (e.g., intraperitoneal), and treatment schedule for this compound were not specified in the available abstracts.

  • Efficacy Evaluation: The primary endpoint is the increase in the lifespan of treated mice compared to a control group, expressed as the T/C value.

A549 Lung Adenocarcinoma Xenograft Model

This model utilizes human cancer cells implanted into immunodeficient mice to assess the efficacy of anti-tumor agents against a human solid tumor.

  • Cell Line: Human A549 lung adenocarcinoma cells.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Inoculation: Subcutaneous injection of A549 cells, often suspended in a basement membrane matrix like Matrigel, into the flank of the mice.

  • Drug Administration: Details regarding the formulation, dosage, route, and frequency of this compound administration are not available in the provided search results.

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. The primary endpoint is the inhibition of tumor growth in treated animals compared to a vehicle-treated control group.

Mechanism of Action: Inhibition of the Spliceosome

Initial hypotheses suggested that this compound might function as a histone deacetylase inhibitor. However, further research has identified the primary molecular target of the FR901464/FR901465 family of compounds as the Splicing Factor 3B Subunit 1 (SF3B1) , a core component of the spliceosome. By inhibiting SF3B1, these compounds disrupt pre-mRNA splicing, leading to an accumulation of unspliced transcripts and the production of aberrant proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanism of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow

experimental_workflow cluster_p388 P388 Leukemia Model cluster_a549 A549 Xenograft Model p388_cells P388 Leukemia Cells p388_inoculation Intraperitoneal Inoculation p388_cells->p388_inoculation p388_mice Tumor-Bearing Mice p388_inoculation->p388_mice p388_treatment This compound Treatment p388_mice->p388_treatment p388_outcome Measure Lifespan (T/C Value) p388_treatment->p388_outcome a549_cells A549 Lung Cancer Cells a549_inoculation Subcutaneous Inoculation a549_cells->a549_inoculation a549_mice Tumor-Bearing Mice a549_inoculation->a549_mice a549_treatment This compound Treatment a549_mice->a549_treatment a549_outcome Measure Tumor Volume a549_treatment->a549_outcome

Caption: Generalized workflow for in vivo evaluation of this compound.

Signaling Pathway of this compound

signaling_pathway This compound This compound SF3B1 SF3B1 (Spliceosome Subunit) This compound->SF3B1 Inhibits Spliceosome Spliceosome Complex SF3B1->Spliceosome Component of pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Correct Splicing Aberrant_mRNA Unspliced/Aberrant mRNA pre_mRNA->Aberrant_mRNA Inhibited Splicing Protein Functional Proteins mRNA->Protein Aberrant_Protein Aberrant Proteins Aberrant_mRNA->Aberrant_Protein Cell_Cycle_Arrest Cell Cycle Arrest Aberrant_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_Protein->Apoptosis

Caption: Proposed mechanism of action of this compound via SF3B1 inhibition.

References

Understanding the Transcriptional Activation Effects of FR901465: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 is a potent natural product that has garnered significant interest in oncology research due to its profound anti-tumor activities. Initially observed to induce transcriptional activation, the primary mechanism of this compound and its analogs, such as Spliceostatin A, is now understood to be the modulation of pre-messenger RNA (pre-mRNA) splicing. This technical guide provides an in-depth exploration of the transcriptional effects of this compound, detailing its core mechanism of action, impact on critical signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Splicing Modulation

This compound exerts its primary effect by targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2] By binding to SF3B1, this compound inhibits the catalytic function of the spliceosome, leading to widespread alterations in pre-mRNA splicing. This interference results in the accumulation of unspliced pre-mRNAs and the generation of aberrant splice isoforms, primarily through mechanisms of intron retention and exon skipping.[3][4] The resulting altered transcripts can lead to the production of non-functional or truncated proteins, or be targeted for degradation through nonsense-mediated decay (NMD), ultimately impacting downstream cellular processes.[4]

While early studies suggested a direct role in transcriptional activation, potentially through inducing changes in chromatin structure, the predominant evidence now points to splicing modulation as the principal driver of its transcriptional and cytotoxic effects.

Quantitative Data on this compound Activity

The following tables summarize the cytotoxic effects of this compound and its analogs across various cancer cell lines and highlight quantitative changes in gene expression and splicing.

Table 1: IC50 Values of this compound and Analogs in Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50 (nM)Reference
FR901464HCT116Colorectal Carcinoma< 1 ng/mL (< 1.7 nM)
FR901464DLD1Colorectal Adenocarcinoma< 1 ng/mL (< 1.7 nM)
FR901464LoVoColorectal Adenocarcinoma< 1 ng/mL (< 1.7 nM)
FR901464RKOColorectal Carcinoma< 1 ng/mL (< 1.7 nM)
FR901464P388Murine LeukemiaNot specified in nM
This compoundP388Murine LeukemiaNot specified in nM
Spliceostatin AHeLaCervical Cancer~0.5
MeayamycinA549Lung Carcinoma2.5

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Quantitative Changes in Gene Splicing Induced by SF3B1 Inhibitors

Gene TargetSplicing EventCell LineTreatmentFold Change/EffectReference
MDM2Exon 3 SkippingOCI-Ly3 (Lymphoma)50 nM E7107 (Pladienolide B analog)Increased skipping, shorter product
p21 (CDKN1A)Intron RetentionOCI-Ly3 (Lymphoma)50 nM E7107Production of a longer isoform (p21L)
IL-8Promoter Activation-Spliceostatin AIncreased luciferase reporter activity
CMVPromoter Activation-Spliceostatin AIncreased luciferase reporter activity

Impact on Key Signaling Pathways

The widespread splicing alterations induced by this compound have significant consequences for the integrity and function of crucial signaling pathways that govern cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

The tumor suppressor p53 pathway is a critical regulator of cell fate in response to cellular stress. This compound and its analogs can activate the p53 pathway indirectly through the aberrant splicing of key pathway components. One of the most significant targets is MDM2 , a primary negative regulator of p53. Inhibition of the spliceosome can lead to the skipping of exons in the MDM2 pre-mRNA, resulting in a truncated MDM2 protein that is unable to bind to and promote the degradation of p53. This leads to the stabilization and accumulation of p53 protein, which can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A) , to induce cell cycle arrest. However, the CDKN1A pre-mRNA itself can be aberrantly spliced, leading to isoforms with potentially altered function.

p53_pathway This compound This compound SF3B1 SF3B1 (in Spliceosome) This compound->SF3B1 Inhibits MDM2_pre_mRNA MDM2 pre-mRNA SF3B1->MDM2_pre_mRNA Splicing of Aberrant_MDM2 Aberrantly Spliced MDM2 mRNA MDM2_pre_mRNA->Aberrant_MDM2 Aberrant Splicing Truncated_MDM2 Truncated MDM2 Protein Aberrant_MDM2->Truncated_MDM2 Translates to p53 p53 Truncated_MDM2->p53 Fails to degrade p21_gene p21 (CDKN1A) Gene p53->p21_gene Activates Transcription CellCycleArrest Cell Cycle Arrest p21_gene->CellCycleArrest Induces NFkB_pathway cluster_nucleus Nucleus This compound This compound / SSA Spliceosome Spliceosome This compound->Spliceosome Inhibits CellularStress Cellular Stress Spliceosome->CellularStress Induces IKK IKK Complex CellularStress->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus TargetGenes Target Genes (e.g., IL-8) NFkB_nuc->TargetGenes Activates Transcription mtt_assay_workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells AddDrug Add serial dilutions of this compound SeedCells->AddDrug IncubateDrug Incubate for 48-72 hours AddDrug->IncubateDrug AddMTT Add MTT solution IncubateDrug->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

References

Methodological & Application

Application Notes and Protocols for FR901465 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent anti-tumor agent that functions as a spliceosome inhibitor. By targeting the SF3b subunit of the spliceosome, this compound disrupts pre-mRNA splicing, leading to an accumulation of unspliced transcripts and the generation of aberrant mRNA molecules. This disruption of normal gene expression ultimately induces cell cycle arrest at the G1 and G2/M phases and triggers apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cancer cell line research, including methods for assessing its cytotoxic effects, and elucidating its mechanism of action.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range in your specific cell line of interest.

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer~1[1]
K562Chronic Myelogenous Leukemia~1[1]
A549Non-small Cell Lung CancerNot specified, but showed tumor growth inhibition[2]
P388Murine LeukemiaNot specified, but prolonged life of mice[2]

Note: IC50 values can vary depending on the assay conditions, including cell density, treatment duration, and the specific viability assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for various time points (e.g., 12, 24, 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Key Signaling Proteins

This protocol is for analyzing the expression and activation of proteins involved in cell cycle regulation and apoptosis following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27, cleaved Caspase-3, cleaved PARP, p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

FR901465_Mechanism_of_Action cluster_spliceosome Spliceosome Inhibition cluster_downstream Downstream Effects This compound This compound SF3b SF3b Subunit This compound->SF3b Binds to Spliceosome Spliceosome SF3b->Spliceosome Inhibition of assembly Splicing Pre-mRNA Splicing Disruption Spliceosome->Splicing Aberrant_mRNA Aberrant mRNA Splicing->Aberrant_mRNA Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Aberrant_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_mRNA->Apoptosis

Caption: Mechanism of action of this compound as a spliceosome inhibitor.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_endpoints Endpoints start Cancer Cell Culture treat Treat with this compound (Varying concentrations and times) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blotting treat->western ic50 Determine IC50 viability->ic50 arrest Analyze Cell Cycle Arrest cell_cycle->arrest apo_rate Quantify Apoptosis apoptosis->apo_rate protein_exp Analyze Protein Expression western->protein_exp

Caption: General experimental workflow for studying this compound in cancer cell lines.

Cell_Cycle_Arrest_Pathway cluster_g1 G1 Phase Arrest cluster_g2m G2/M Phase Arrest This compound This compound p21_p27 p21 / p27 This compound->p21_p27 Upregulation CyclinB_CDK1 Cyclin B / CDK1 This compound->CyclinB_CDK1 Downregulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb Phosphorylation CyclinD_CDK46->Rb p21_p27->CyclinD_CDK46 Inhibition E2F E2F Release Rb->E2F Inhibition G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotion G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition Promotion

Caption: Putative signaling pathway for this compound-induced cell cycle arrest.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP PARP Cleavage Caspase_3->PARP Apoptosis_final Apoptosis PARP->Apoptosis_final

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of FR901465 for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of the novel antitumor agent FR901465 for in vitro cytotoxicity assays. This document outlines the compound's mechanism of action, presents a framework for empirical data collection, and offers detailed protocols for two standard cytotoxicity assays: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

Introduction to this compound

This compound is a novel antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] It belongs to a family of related compounds that have demonstrated antitumor activities in both murine and human tumor systems.[1] While the precise molecular target of this compound is still under investigation, studies on its analogue, FR901464, suggest a mechanism that involves inducing characteristic G1 and G2/M phase arrest in the cell cycle.[1] This disruption of the cell cycle, potentially through dynamic changes to chromatin structure, leads to potent antitumor activity, marking this compound as a compound of interest for cancer chemotherapy research.[1]

The Importance of Determining Optimal Concentration

The cytotoxic effect of any compound is highly dependent on its concentration. A dose-response curve is a fundamental tool used to quantify this relationship. From this curve, the half-maximal inhibitory concentration (IC50) is determined—the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation or metabolic activity.[2] Establishing a precise and reproducible IC50 value is critical for:

  • Comparing Potency: Standardizing the comparison of this compound's potency across different cancer cell lines.

  • Mechanism of Action Studies: Selecting appropriate sub-lethal and lethal concentrations for further mechanistic studies (e.g., cell cycle analysis, apoptosis assays).

  • Reproducibility: Ensuring that experimental results are consistent and comparable between different laboratories.

The optimal concentration and resulting IC50 value are not fixed; they are highly dependent on the specific cell line, cell seeding density, and incubation time. Therefore, it is imperative to determine these values empirically for each experimental system.

Data Presentation: Establishing a Baseline for this compound

As the IC50 values for this compound are highly cell-line specific, the following table provides a template for researchers to systematically record their empirically determined data. Initial experiments should test a broad range of concentrations (e.g., from 1 nM to 100 µM) to identify the active range, followed by a more refined set of dilutions to accurately calculate the IC50.

Table 1: Representative Data Table for this compound Cytotoxicity (IC50)

Cell LineCancer TypeIncubation Time (hours)Assay TypeIC50 ValueNotes
A549Lung Carcinoma72MTTTo be determinedThis compound has shown growth inhibition in this line.
P388Murine Leukemia48MTTTo be determinedRelated FR compounds prolonged life in mice with this tumor.
MCF-7Breast Adenocarcinoma72MTTTo be determinedStandard line for anti-cancer drug screening.
HeLaCervical Carcinoma72MTTTo be determinedStandard line for cell cycle studies.
[Add New Cell Line][Specify Type][Specify Time][Specify Assay]To be determined

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold dilution series.

    • Include "vehicle control" wells (medium with the same concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Return the plate to the incubator for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol) to each well.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. For complete solubilization, the plate can be left overnight in the incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if desired.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Prepare serial dilutions of this compound t1 Treat cells with This compound dilutions p2->t1 t2 Incubate for 48-72 hours t1->t2 a1 Add MTT Reagent (Incubate 3-4h) t2->a1 a2 Add Solubilization Solution a1->a2 d1 Read Absorbance (570 nm) a2->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for determining the IC50 value of this compound using the MTT assay.

Protocol 2: Characterizing Apoptosis with Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Gently wash the attached cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the cells collected from the medium. For suspension cells, simply collect the cells.

    • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live, viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells (rarely observed).

Postulated Mechanism of Action

Based on related compounds, this compound is hypothesized to exert its cytotoxic effects by inducing cell cycle arrest. The cell cycle is a tightly regulated process with critical checkpoints, notably the G1/S and G2/M transitions, which control cell division. By disrupting proteins that regulate these checkpoints, such as cyclin-dependent kinases (CDKs), this compound can halt cell proliferation and ultimately lead to programmed cell death (apoptosis).

FR901465_Pathway cluster_cell_cycle Cell Cycle Progression FR This compound G1 G1 Phase FR->G1 Arrest G2 G2 Phase FR->G2 Arrest S S Phase (DNA Synthesis) G1->S G1/S Checkpoint Apoptosis Apoptosis (Programmed Cell Death) G1->Apoptosis S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint G2->Apoptosis

Caption: Postulated mechanism of this compound inducing G1 and G2/M cell cycle arrest.

References

Application Notes and Protocols: FR901465 Treatment for Inducing Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 and its closely related analogs, such as Pladienolide B and FD-895, are potent anti-tumor agents that function as inhibitors of the spliceosome, a critical cellular machinery for mRNA processing.[1] These compounds specifically target the SF3B1 subunit of the spliceosome, leading to widespread intron retention and modulation of alternative splicing.[1] This disruption of normal mRNA splicing preferentially induces apoptosis in cancer cells, including various types of leukemia, while exhibiting lesser toxicity towards normal lymphocytes.[1] These application notes provide a comprehensive overview of the treatment protocol for inducing apoptosis in leukemia cells using this compound and its analogs, with a focus on the underlying mechanisms and detailed experimental procedures.

Mechanism of Action: Spliceosome Inhibition-Induced Apoptosis

This compound and related compounds exert their cytotoxic effects by binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome. This binding event interferes with the proper recognition of the pre-mRNA branch point, leading to a global disruption of mRNA splicing. The consequence of this spliceosome modulation is the retention of introns in mRNA transcripts and altered alternative splicing of key genes involved in cell survival and apoptosis.

A critical target of this altered splicing is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. For instance, spliceosome inhibition has been shown to alter the splicing of Mcl-1, an anti-apoptotic Bcl-2 family member, favoring the production of a pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L).[2] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program. The induction of apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.[1]

Quantitative Data: In Vitro Efficacy of this compound Analogs in Leukemia

The following tables summarize the in vitro efficacy of this compound analogs, Pladienolide B and FD-895, in various leukemia cell lines.

Table 1: IC50 Values of Pladienolide B in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Reference
HELErythroleukemia1.5
K562Chronic Myeloid Leukemia25
RajiBurkitt's Lymphoma1-70
JurkatT-cell Leukemia1-70
RamosBurkitt's Lymphoma1-70

Table 2: IC50 Values of FD-895 in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Reference
RajiBurkitt's Lymphoma1-70
JurkatT-cell Leukemia1-70
RamosBurkitt's Lymphoma1-70

Table 3: Time-Course of Apoptosis Induction in Chronic Lymphocytic Leukemia (CLL) Cells

CompoundConcentrationTime for Irreversible Apoptosis CommitmentReference
FD-895100 nM≥ 2 hours
Pladienolide B100 nM≥ 2 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound or its analogs on leukemia cells.

Materials:

  • Leukemia cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or analog (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

  • Carefully remove the supernatant without disturbing the cell pellet or formazan crystals.

  • Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in leukemia cells by treating with this compound or its analog at the desired concentration and for the appropriate time.

  • Harvest the cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Treated and untreated leukemia cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in protein expression and cleavage. Look for an increase in cleaved PARP (89 kDa fragment) and cleaved caspase-3, and a decrease in full-length Mcl-1.

Visualizations

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_data Data Analysis Leukemia_Cells Leukemia Cells in Culture Treatment Treat with this compound (or analog) Leukemia_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Assess Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Quantify Apoptosis Western_Blot Western Blot (Protein Analysis) Treatment->Western_Blot Analyze Protein Expression IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptotic vs. Necrotic Cells Apoptosis->Apoptosis_Quant Protein_Changes Analyze Cleavage of PARP, Caspase-3 & Mcl-1 Levels Western_Blot->Protein_Changes

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Apoptosis_Signaling_Pathway cluster_splicing Altered Splicing cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound / Pladienolide B Spliceosome Spliceosome (SF3B1) This compound->Spliceosome inhibits Splicing_Inhibition Inhibition of mRNA Splicing Spliceosome->Splicing_Inhibition Mcl1_splicing Mcl-1 pre-mRNA Splicing_Inhibition->Mcl1_splicing Mcl1_L Mcl-1L (Anti-apoptotic) Mcl1_splicing->Mcl1_L decreased Mcl1_S Mcl-1S (Pro-apoptotic) Mcl1_splicing->Mcl1_S increased Mitochondrion Mitochondrion Mcl1_L->Mitochondrion inhibits Mcl1_S->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in leukemia.

References

Application Notes and Protocols for Assessing Splicing Modulation by FR901465

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 and its analogs are potent anti-tumor natural products that function by modulating pre-mRNA splicing. These compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome, a critical machinery for intron removal and exon ligation. Inhibition of SF3b function leads to alterations in splicing patterns, resulting in the production of aberrant mRNA transcripts and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for assessing the splicing modulation activity of this compound and similar compounds.

Data Presentation: Quantitative Analysis of Splicing Modulators

The following tables summarize the inhibitory concentrations of FR901464 (the parent compound of this compound) and its derivative, Spliceostatin A, in various assays. This data is crucial for determining the effective concentration range for in vitro and cell-based experiments.

Table 1: In Vitro Splicing Inhibition

CompoundAssay SystemIC50Reference
FR901464HeLa Nuclear Extract0.05 µM[1][2]
Spliceostatin AHeLa Nuclear Extract0.01 µM[1]

Table 2: Cytotoxicity (Growth Inhibition) in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 / IC50Reference
FR901464HCT116Colon Cancer0.61 nM[2]
FR901464SW480Colon Cancer1.0 nM[2]
FR901464DLD1Colon Cancer0.71 ng/ml
FR901464MCF7Breast Cancer1.8 nM
FR901464A549Lung Adenocarcinoma1.3 nM
FR901464P388Murine Leukemia3.3 nM
Spliceostatin AMultiple Human Cancer Cell LinesVarious2.0 - 9.6 nM
Spliceostatin ACWR22Rv1Prostate Cancer0.6 nM
Spliceostatin ANormal B lymphocytes (CD19+)Normal12.1 nM
Spliceostatin ANormal T lymphocytes (CD3+)Normal61.7 nM

Signaling Pathway and Mechanism of Action

This compound and its analogs directly interact with the SF3B1 protein, a core component of the U2 snRNP. This interaction stabilizes the spliceosome in an inactive conformation, preventing the proper recognition of the branch point sequence and the subsequent catalytic steps of splicing. This leads to intron retention, exon skipping, and the use of cryptic splice sites, ultimately resulting in the production of non-functional or dominant-negative protein isoforms.

FR901465_Mechanism cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' splice site recognition Spliceosome_A Complex A U1_snRNP->Spliceosome_A U2 snRNP recruitment U2_snRNP U2 snRNP (contains SF3B1) U4_U6_U5_snRNP U4/U6.U5 tri-snRNP Spliceosome_B Complex B Spliceosome_A->Spliceosome_B tri-snRNP addition Catalytic_Spliceosome Catalytic Spliceosome Spliceosome_B->Catalytic_Spliceosome Activation Spliced_mRNA Mature mRNA Catalytic_Spliceosome->Spliced_mRNA Splicing reaction This compound This compound This compound->U2_snRNP

Mechanism of this compound action on the spliceosome.

Experimental Workflow for Assessing Splicing Modulation

A multi-step approach is recommended to comprehensively assess the impact of this compound on splicing. This workflow combines high-throughput screening with detailed validation and global analysis methods.

Splicing_Modulation_Workflow Start Start HTS High-Throughput Screening (e.g., Minigene Reporter Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Identified Hits Target_Validation Target Gene Splicing Validation (RT-PCR / qRT-PCR) Dose_Response->Target_Validation Global_Analysis Global Splicing Analysis (RNA-Sequencing) Target_Validation->Global_Analysis Data_Analysis Bioinformatic Analysis Global_Analysis->Data_Analysis Functional_Assays Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) Data_Analysis->Functional_Assays End End Functional_Assays->End

General workflow for assessing splicing modulators.

Experimental Protocols

In Vitro Splicing Assay using HeLa Nuclear Extract

This assay directly measures the biochemical effect of a compound on the splicing machinery in a cell-free system.

Materials:

  • HeLa Nuclear Extract (commercially available or prepared in-house)

  • 32P-labeled pre-mRNA substrate (e.g., from a minigene construct)

  • This compound or other test compounds dissolved in DMSO

  • Splicing reaction buffer (contains ATP, MgCl2, creatine phosphate)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • Urea-polyacrylamide gel

  • Phosphorimager or autoradiography film

Protocol:

  • Thaw HeLa nuclear extract and other reagents on ice.

  • Set up splicing reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

    • 12.5 µL HeLa Nuclear Extract

    • 2.5 µL 10x Splicing Buffer

    • 1 µL 32P-labeled pre-mRNA (~20 fmol)

    • 1 µL this compound (at various concentrations) or DMSO (vehicle control)

    • Nuclease-free water to 25 µL

  • Incubate the reactions at 30°C for 1-2 hours.

  • Stop the reaction by adding 150 µL of PK buffer (0.1 M Tris-HCl pH 7.5, 12.5 mM EDTA, 150 mM NaCl, 1% SDS) and 10 µL of Proteinase K (10 mg/mL).

  • Incubate at 37°C for 30 minutes to digest proteins.

  • Extract RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

  • Precipitate the RNA from the aqueous phase with ethanol.

  • Resuspend the RNA pellet in loading buffer (e.g., formamide-based).

  • Denature the samples at 95°C for 5 minutes and resolve on a urea-polyacrylamide gel.

  • Dry the gel and visualize the radiolabeled pre-mRNA, splicing intermediates (lariat), and spliced mRNA product by phosphorimaging or autoradiography.

  • Quantify the band intensities to determine the percentage of splicing inhibition.

Minigene Splicing Reporter Assay

This cell-based assay allows for the assessment of a compound's effect on the splicing of a specific exon of interest in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Minigene reporter plasmid containing an alternative exon of interest flanked by constitutive exons and introns. The reporter often includes fluorescent proteins (e.g., GFP and RFP) to allow for ratiometric analysis of splicing isoforms.

  • Transfection reagent

  • This compound or other test compounds

  • Cell culture medium and supplements

  • Plate reader for fluorescence detection or flow cytometer

Protocol:

  • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfect the cells with the minigene reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Incubate the cells for an additional 24-48 hours.

  • If using a fluorescent reporter, measure the fluorescence of the two reporters (e.g., GFP and RFP) using a plate reader or flow cytometer. The ratio of the two fluorescent signals will reflect the ratio of the two splice isoforms.

  • Alternatively, lyse the cells and isolate total RNA for analysis by RT-PCR or qRT-PCR as described below.

RT-qPCR for Splice Variant Quantification

This method is used to validate and quantify the changes in specific splice isoforms identified in screening assays or predicted from RNA-seq data.

Materials:

  • Total RNA isolated from cells treated with this compound or vehicle control

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers designed to specifically amplify each splice isoform. For exon skipping/inclusion events, one primer can be designed in the alternative exon, and the other in a constitutive exon. Alternatively, primers can span the exon-exon junctions.

Protocol:

  • Isolate high-quality total RNA from treated and control cells.

  • Perform reverse transcription to synthesize cDNA from 1-2 µg of total RNA.

  • Design and validate primers for specificity and efficiency.

  • Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes:

    • cDNA template

    • Forward and reverse primers

    • qPCR master mix

    • Nuclease-free water

  • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end for SYBR Green assays to ensure product specificity.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in the expression of each splice isoform, normalized to a housekeeping gene.

RNA-Sequencing and Bioinformatic Analysis

RNA-sequencing provides a global, unbiased view of the transcriptome-wide effects of this compound on splicing.

RNA_Seq_Workflow RNA_Isolation Total RNA Isolation Library_Prep Library Preparation (rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Alignment to Reference Genome (e.g., STAR, HISAT2) QC->Alignment Splicing_Analysis Differential Splicing Analysis (e.g., rMATS, LeafCutter, MAJIQ) Alignment->Splicing_Analysis Visualization Visualization (e.g., Sashimi plots) Splicing_Analysis->Visualization

References

Application of FR901465 in Studying Alternative Splicing in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent small molecule inhibitor of the spliceosome, specifically targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3b, this compound and its analogs modulate the splicing process, leading to alterations in both constitutive and alternative splicing. In the context of oncology, where aberrant alternative splicing is a hallmark of cancer, this compound serves as a powerful research tool and a potential therapeutic agent. Dysregulation of alternative splicing in cancer cells affects numerous cellular processes, including apoptosis, cell cycle progression, and metastasis, by generating oncogenic protein isoforms.[1][2][3][4][5] The study of these alterations provides critical insights into tumor biology and unveils novel therapeutic vulnerabilities.

This document provides detailed application notes and protocols for utilizing this compound to investigate alternative splicing in cancer. It includes quantitative data on its activity, step-by-step experimental procedures, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and its analogs across various cancer cell lines. This information is crucial for designing experiments and interpreting results.

Table 1: IC50 Values of SF3b Inhibitors in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundHeLaCervical Cancer~1F. Hoffmann-La Roche
Spliceostatin A (SSA)A549Lung Cancer0.5Kaida et al., 2007
Spliceostatin A (SSA)HeLaCervical Cancer0.6Kaida et al., 2007
Spliceostatin A (SSA)MCF7Breast Cancer0.8Kaida et al., 2007
Pladienolide BHCT116Colon Cancer0.4Kotake et al., 2007
Pladienolide BDU145Prostate Cancer0.5Kotake et al., 2007
Pladienolide BPC-3Prostate Cancer0.6Kotake et al., 2007

Table 2: Examples of Genes with Altered Splicing upon this compound (or analog) Treatment

GeneFunctionSplicing Change ObservedCancer Type ContextReference
BCL2L1 (Bcl-x)Apoptosis regulationIncreased pro-apoptotic Bcl-xS isoformVarious CancersKaida et al., 2007
MCL1Apoptosis regulationIncreased pro-apoptotic MCL1S isoformVarious CancersKaida et al., 2007
CCND1 (Cyclin D1)Cell cycle regulationExon skippingVarious CancersE-publication
MDM2p53 regulationAltered 3' splice site selectionVarious CancersE-publication
VEGFAAngiogenesisShift in isoform ratiosVarious CancersE-publication

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound for studying alternative splicing.

Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound

This protocol outlines the steps for treating cultured cancer cells with this compound to induce changes in alternative splicing.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or analog like Spliceostatin A)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Once cells have adhered and reached the desired confluency, remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific research question and the stability of the target RNA isoforms.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol describes the extraction of high-quality total RNA from this compound-treated cells.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the treated cells. Pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Assess the RNA integrity (RIN value) using a Bioanalyzer. A RIN value ≥ 8 is recommended for RNA sequencing.

Protocol 3: Analysis of Alternative Splicing by RT-PCR

This protocol provides a method for validating changes in specific alternative splicing events identified through other means or for targeted investigation.

Materials:

  • Reverse transcriptase kit

  • PCR master mix

  • Gene-specific primers flanking the alternative splicing event

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • PCR Amplification: Perform PCR using primers that flank the exon(s) affected by the alternative splicing event. The PCR program should be optimized for the specific primers and target.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. Different splice isoforms will appear as bands of different sizes.

  • Quantification: Quantify the intensity of the bands using a gel documentation system and software (e.g., ImageJ) to determine the relative abundance of each isoform. The ratio of the isoforms (e.g., exon inclusion vs. exclusion) can then be calculated.

Protocol 4: Global Analysis of Alternative Splicing by RNA Sequencing (RNA-seq)

This protocol outlines the workflow for a comprehensive, transcriptome-wide analysis of alternative splicing changes induced by this compound.

1. Library Preparation and Sequencing:

  • mRNA Enrichment: Start with high-quality total RNA (RIN ≥ 8). Enrich for poly(A)+ mRNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments and amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).

2. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic or Trim Galore!.

  • Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Alternative Splicing Analysis: Use specialized software to identify and quantify alternative splicing events from the aligned reads. Popular tools include:

    • rMATS: Detects differential alternative splicing events corresponding to five major types: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).

    • DEXSeq: Identifies differential exon usage between conditions.

    • Isoform-level quantification tools (e.g., Salmon, Kallisto) followed by differential transcript usage analysis (e.g., with DRIMSeq or IsoformSwitchAnalyzeR): This approach quantifies the abundance of different transcript isoforms and identifies genes with significant changes in isoform usage.

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the genes with significant alternative splicing changes to identify the biological processes and signaling pathways affected by this compound treatment.

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound.

FR901465_Mechanism_of_Action cluster_Spliceosome Spliceosome Assembly U2_snRNP U2 snRNP SF3b SF3b Complex U2_snRNP->SF3b contains pre_mRNA pre-mRNA SF3b->pre_mRNA binds to branch point Inhibition Inhibition of Splicing This compound This compound This compound->SF3b targets Altered_Splicing Altered Alternative Splicing (e.g., exon skipping, intron retention) Inhibition->Altered_Splicing Downstream_Effects Downstream Effects in Cancer Cells Altered_Splicing->Downstream_Effects

Caption: Mechanism of action of this compound on the spliceosome.

Experimental_Workflow_RNA_Seq cluster_bioinfo Bioinformatics Pipeline start Cancer Cell Culture treatment This compound Treatment (vs. Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics qc2 Read Quality Control (FastQC) align Alignment (STAR/HISAT2) qc2->align as_analysis Alternative Splicing Analysis (rMATS, DEXSeq) align->as_analysis functional_analysis Functional Annotation as_analysis->functional_analysis

Caption: Experimental workflow for RNA-seq analysis of this compound-treated cells.

Signaling_Pathways cluster_pathways Affected Cellular Processes This compound This compound Spliceosome Spliceosome (SF3b) This compound->Spliceosome inhibits Alt_Splicing Altered Alternative Splicing Spliceosome->Alt_Splicing modulates Apoptosis Apoptosis (e.g., Bcl-x, Mcl-1 splicing) Alt_Splicing->Apoptosis Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1 splicing) Alt_Splicing->Cell_Cycle Angiogenesis Angiogenesis (e.g., VEGFA splicing) Alt_Splicing->Angiogenesis Cancer_Hallmarks Inhibition of Cancer Hallmarks Apoptosis->Cancer_Hallmarks Cell_Cycle->Cancer_Hallmarks Angiogenesis->Cancer_Hallmarks

Caption: Signaling pathways affected by this compound-induced alternative splicing.

Conclusion

This compound and its analogs are invaluable tools for dissecting the role of alternative splicing in cancer. By potently and specifically inhibiting the SF3b complex, these molecules induce widespread changes in the cancer cell transcriptome, offering a window into the complex regulatory networks that drive malignancy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Through rigorous experimental design and bioinformatic analysis, the investigation of this compound-induced splicing alterations will continue to uncover fundamental mechanisms of cancer biology and pave the way for novel therapeutic strategies targeting the spliceosome.

References

Application Notes and Protocols for FR901465 Administration in Xenograft Models of Human Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent anti-tumor agent that functions as a spliceosome inhibitor. By targeting the SF3b subunit of the spliceosome, this compound disrupts pre-mRNA splicing, a critical process in gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for the administration of this compound in human tumor xenograft models, a crucial step in the preclinical evaluation of this compound. The protocols outlined below are based on established methodologies for xenograft studies and specific findings related to this compound and similar spliceosome inhibitors.

Mechanism of Action: Spliceosome Inhibition

This compound exerts its anti-tumor effects by binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the pre-mRNA branch point, thereby stalling spliceosome assembly at the A complex stage. The inhibition of splicing leads to an accumulation of unspliced pre-mRNAs and the production of aberrant transcripts, ultimately triggering cell cycle arrest and apoptosis.

FR901465_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly cluster_outcome Cellular Outcome Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' splice site recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP Branch point recognition SF3b SF3b Complex U2_snRNP->SF3b A_Complex A Complex U2_snRNP->A_Complex Splicing_Arrest Splicing Arrest at A Complex Tri-snRNP U4/U6.U5 Tri-snRNP B_Complex B Complex A_Complex->B_Complex Tri-snRNP recruitment C_Complex C Complex B_Complex->C_Complex Catalytic activation Spliced_mRNA Spliced mRNA C_Complex->Spliced_mRNA Splicing This compound This compound This compound->SF3b Inhibition Apoptosis Apoptosis Splicing_Arrest->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Splicing_Arrest->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound. (Within 100 characters)

Quantitative Data Summary

This compound has demonstrated anti-tumor activity in both murine and human tumor models. The following table summarizes the available quantitative data on the efficacy of this compound.

Cell LineTumor TypeAnimal ModelAdministration RouteDosageEfficacy MetricResultReference
P388Murine LeukemiaMiceIntraperitonealNot SpecifiedT/C (%)*127[1]
A549Human Lung AdenocarcinomaNude MiceNot SpecifiedNot SpecifiedTumor Growth InhibitionEffective[1]

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100

Note: While the efficacy of this compound in the A549 xenograft model has been reported, specific details on dosage and the extent of tumor growth inhibition are not publicly available in the cited literature. Researchers should perform dose-response studies to determine the optimal administration parameters for their specific experimental setup.

Experimental Protocols

This section provides a detailed protocol for the administration of this compound in a human tumor xenograft model using the A549 non-small cell lung cancer cell line as an example.

I. Establishment of A549 Xenograft Model

A549_Xenograft_Workflow Cell_Culture A549 Cell Culture (Exponential Growth Phase) Cell_Harvest Cell Harvest & Viability Check (Trypsinization, >95% viability) Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension (1x10^7 cells/mL in PBS/Matrigel) Cell_Harvest->Cell_Suspension Implantation Subcutaneous Implantation (100 µL into flank of nude mouse) Cell_Suspension->Implantation Tumor_Monitoring Tumor Growth Monitoring (Calipers, 2-3 times/week) Implantation->Tumor_Monitoring Randomization Randomization (Tumor volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment This compound Administration Randomization->Treatment

Caption: Workflow for establishing A549 xenografts. (Within 100 characters)

Materials:

  • A549 human non-small cell lung cancer cell line

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (6-8 weeks old)

  • Syringes (1 mL) with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Preparation:

    • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with culture medium, collect the cells, and centrifuge at 1,000 rpm for 5 minutes.

    • Resuspend the cell pellet in sterile PBS and determine the cell viability using a trypan blue exclusion assay. Viability should be greater than 95%.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the nude mice.

    • Subcutaneously inject 100 µL of the A549 cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor development. Palpate the injection site starting approximately one week after implantation.

    • Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

II. This compound Administration Protocol

Materials:

  • This compound compound

  • Vehicle for reconstitution (e.g., sterile saline, DMSO/saline mixture). The appropriate vehicle should be determined based on the solubility of the specific formulation of this compound.

  • Syringes and needles appropriate for the chosen administration route.

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution to the desired final concentration with a sterile vehicle (e.g., saline). The final concentration of the solvent (e.g., DMSO) should be kept low (typically <10%) to avoid toxicity.

  • Administration:

    • The administration route (e.g., intraperitoneal, intravenous, oral gavage) and dosing schedule should be determined based on preliminary dose-finding and pharmacokinetic studies.

    • For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the this compound solution into the lower right quadrant of the abdomen.

    • For intravenous (i.v.) injection, use a tail vein injection technique.

    • The control group should receive the vehicle solution following the same administration schedule.

  • Monitoring and Data Collection:

    • Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.

    • Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a promising anti-tumor agent with a distinct mechanism of action. The protocols provided in this document offer a framework for the in vivo evaluation of this compound in human tumor xenograft models. Careful planning and execution of these studies, including appropriate dose-finding experiments, are essential for obtaining reliable and reproducible data to support the further development of this compound as a potential cancer therapeutic.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Preparation of FR901465 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of FR901465 using dimethyl sulfoxide (DMSO) as the solvent. This compound is an antitumor agent and splicing modulator with significant anticancer activities.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures, and stability information to aid researchers in their work with this compound.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 523.62 g/mol [2]
Formula C₂₇H₄₁NO₉[1][2]
Appearance Solid[1]
Solubility in DMSO 10 mM

Recommended Storage Conditions

The stability of this compound in both solid form and in solution is crucial for maintaining its biological activity.

FormStorage TemperatureDurationSource
Solid Powder -20°C12 Months
4°C6 Months
In DMSO -80°C6 Months
-20°C6 Months
4°C2 Weeks

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene)

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation: 523.62 g/mol * 0.010 mol/L * 0.001 L = 0.0052362 g = 5.24 mg

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

FR901465_Stock_Prep cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Prevents condensation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Minimizes freeze-thaw

Caption: Workflow for this compound stock solution preparation and storage.

Safety and Handling Precautions

  • This compound is a potent antitumor agent and should be handled with care.

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Exercise caution and use appropriate gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.

Signaling Pathway Context

This compound is known to be a splicing modulator. The diagram below provides a simplified representation of its mechanism of action.

Splicing_Modulation This compound This compound Spliceosome Spliceosome This compound->Spliceosome Inhibits Pre_mRNA Pre_mRNA Spliceosome->Pre_mRNA Acts on Altered_mRNA Altered_mRNA Pre_mRNA->Altered_mRNA Leads to Apoptosis Apoptosis Altered_mRNA->Apoptosis Induces

Caption: Simplified pathway of this compound as a splicing modulator.

References

Application Notes and Protocols for Cell Culture of FR901465-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cultivation and experimental analysis of cancer cells treated with FR901465, a novel antitumor agent. The protocols outlined below are intended to assist in the consistent and effective use of this compound in a research setting.

Introduction to this compound

This compound is an antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] Alongside its related compounds, FR901463 and FR901464, it has demonstrated significant antitumor activities. While research has highlighted the potent effects of FR901464 in inducing cell cycle arrest and apoptosis, this compound has also shown promise in inhibiting cancer cell growth.[1] Understanding the appropriate cell culture conditions and experimental protocols is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

General Cell Culture Conditions

Successful experiments with this compound begin with the maintenance of healthy and viable cancer cell lines. The following are general guidelines for the culture of cancer cells intended for treatment with this compound. Specific cell lines may have unique requirements that should be followed as per the supplier's instructions.

Standard Cell Culture Media and Supplements:

Most cancer cell lines can be maintained in standard cell culture media supplemented with fetal bovine serum (FBS) and antibiotics.

ComponentRecommended ConcentrationPurpose
Basal Medium (e.g., DMEM, RPMI-1640)-Provides essential nutrients, salts, and vitamins.
Fetal Bovine Serum (FBS)10% (v/v)Source of growth factors and hormones.
Penicillin-Streptomycin100 U/mL Penicillin, 100 µg/mL StreptomycinPrevents bacterial contamination.
L-Glutamine2 mMEssential amino acid for cell growth.

Incubation Conditions:

ParameterRecommended Condition
Temperature37°C
CO₂5%
Humidity>95%

Quantitative Data Summary

CompoundCell LineAssay TypeParameterValueReference
FR901463P388 LeukemiaIn vivoT/C Value160%[1]
FR901464P388 LeukemiaIn vivoT/C Value145%[1]
This compoundP388 LeukemiaIn vivoT/C Value127%[1]
FR901464A549 Lung AdenocarcinomaIn vivoGrowth InhibitionEffective
FR901464Colon 38 CarcinomaIn vivoGrowth InhibitionEffective
FR901464Meth A FibrosarcomaIn vivoGrowth InhibitionEffective

T/C Value: A measure of antitumor activity in vivo, representing the ratio of the median survival time of the treated group to that of the control group.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in this compound-treated cells using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations of Key Cellular Processes and Workflows

To aid in the understanding of the experimental processes and potential mechanisms of this compound action, the following diagrams have been generated.

experimental_workflow cluster_culture Cell Culture cluster_assays Downstream Assays cell_seeding Seed Cancer Cells fr_treatment Treat with this compound cell_seeding->fr_treatment incubation Incubate fr_treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI) incubation->cell_cycle

Caption: General experimental workflow for studying this compound effects.

apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell DNA_Damage DNA Damage / Chromatin Alteration Cell->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative mechanism of this compound-induced cell death.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K ? This compound->Akt ?

Caption: Potential interaction of this compound with the PI3K/Akt pathway.

Disclaimer: The information provided in these application notes is intended for research use only. The optimal conditions and protocols may vary depending on the specific cancer cell line and experimental setup. It is recommended to perform preliminary experiments to determine the optimal concentration and treatment duration for this compound in your system. The signaling pathway diagrams represent potential mechanisms and require experimental validation.

References

Application Note: Methodologies for Quantifying Cell Cycle Arrest Induced by FR901465

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FR901465, a potent histone deacetylase (HDAC) inhibitor, is a depsipeptide with significant antitumor properties. Its mechanism of action involves the induction of histone hyperacetylation, which leads to the altered expression of genes regulating critical cellular processes, including the cell cycle. A primary consequence of HDAC inhibition by compounds like this compound is the arrest of the cell cycle at specific checkpoints, most commonly the G1/S or G2/M transition. This application note provides detailed protocols for three key techniques to measure and quantify cell cycle arrest following treatment with this compound: Flow Cytometry for DNA content analysis, Western Blotting for cell cycle regulatory proteins, and Immunofluorescence for mitotic markers.

Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest

HDAC inhibitors modulate the cell cycle primarily by increasing the expression of cyclin-dependent kinase inhibitors (CDKIs). One of the most critical CDKIs is p21WAF1/Cip1. The induction of p21 plays a crucial role in suppressing the activity of cyclin-CDK complexes, which are essential for cell cycle progression.[1] This leads to the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 phase arrest.[1]

FR901465_Pathway cluster_0 Cellular Response to this compound This compound This compound HDAC HDAC Inhibition This compound->HDAC Ac Histone Hyperacetylation HDAC->Ac Blocks Deacetylation p21_exp p21 Gene Expression ↑ Ac->p21_exp p21_prot p21 Protein ↑ p21_exp->p21_prot CDK2_CyclinE CDK2/Cyclin E Complex p21_prot->CDK2_CyclinE Inhibits pRb pRb Phosphorylation ↓ CDK2_CyclinE->pRb Phosphorylates G1_Arrest G1 Phase Arrest pRb->G1_Arrest Leads to

Figure 1: Simplified signaling pathway of this compound-induced G1 cell cycle arrest.

Flow Cytometry for DNA Content Analysis

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2] This is achieved by staining cells with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow: Flow Cytometry A 1. Cell Seeding & Culture B 2. This compound Treatment (e.g., 24, 48 hours) A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Fixation (Cold 70% Ethanol) C->D E 5. Staining (PI/RNase Solution) D->E F 6. Data Acquisition (Flow Cytometer) E->F G 7. Data Analysis (Cell Cycle Profile) F->G

Figure 2: Workflow for cell cycle analysis using flow cytometry.
Protocol: PI Staining for Cell Cycle Analysis

This protocol is adapted for adherent cells treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS. Store protected from light.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Aspirate the media, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with media containing FBS and transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-wise to achieve a final concentration of ~70%. Incubate the cells for at least 2 hours at 4°C for fixation. Samples can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample. Use a low flow rate for accurate DNA content measurement.

  • Data Analysis: Generate a histogram of PI fluorescence intensity (DNA content). Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a table.

Table 1: Effect of this compound on Cell Cycle Distribution in HT-29 Cells (48h Treatment)

This compound (nM) % G0/G1 Phase (Mean ± SD) % S Phase (Mean ± SD) % G2/M Phase (Mean ± SD)
0 (Vehicle) 45.2 ± 2.1 35.8 ± 1.5 19.0 ± 1.8
1 58.9 ± 2.5 25.1 ± 1.9 16.0 ± 1.3
5 72.4 ± 3.0 15.3 ± 2.2 12.3 ± 1.1

| 10 | 85.1 ± 2.8 | 8.7 ± 1.4 | 6.2 ± 0.9 |

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting allows for the semi-quantitative analysis of specific protein levels. Following this compound treatment, it is crucial to examine the expression of key cell cycle regulators to understand the mechanism of arrest.

Key Protein Targets:

  • p21 (CDKN1A): A primary target of HDAC inhibitors, its upregulation is a key indicator of G1 arrest.

  • Cyclin D1: A key regulator of the G1/S transition. Its levels may decrease following G1 arrest.

  • Phospho-Histone H3 (Ser10): A specific marker for cells in mitosis (M phase). A decrease in this marker indicates a block prior to mitosis.

Western_Blot_Workflow cluster_workflow Experimental Workflow: Western Blotting A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Densitometry Analysis G->H

Figure 3: Workflow for Western blot analysis of cell cycle proteins.
Protocol: Western Blotting

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-phospho-Histone H3 (Ser10), and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target proteins to the loading control (β-actin).

Data Presentation

Table 2: Relative Protein Expression in HT-29 Cells After 48h this compound Treatment

This compound (nM) p21 (Fold Change) Cyclin D1 (Fold Change) p-Histone H3 (Fold Change)
0 (Vehicle) 1.0 1.0 1.0
1 2.5 0.7 0.8
5 4.8 0.4 0.5

| 10 | 7.2 | 0.2 | 0.3 |

Immunofluorescence for Mitotic Index

Immunofluorescence (IF) microscopy allows for the visualization and quantification of specific proteins within cells. Staining for phospho-Histone H3 (Ser10), a marker exclusively present in mitotic cells, is a reliable method to determine the mitotic index (% of cells in M phase).

IF_Workflow cluster_workflow Experimental Workflow: Immunofluorescence A 1. Seed Cells on Coverslips B 2. This compound Treatment A->B C 3. Fixation & Permeabilization (PFA & Triton X-100) B->C D 4. Blocking (BSA Solution) C->D E 5. Primary Antibody (anti-p-H3) D->E F 6. Secondary Antibody (Alexa Fluor-conjugated) E->F G 7. Nuclear Counterstain (DAPI) F->G H 8. Imaging & Analysis (Fluorescence Microscope) G->H

Figure 4: Workflow for immunofluorescence analysis of mitotic cells.
Protocol: Phospho-Histone H3 (Ser10) Staining

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate and allow them to attach overnight.

  • Treatment: Treat cells with this compound as required.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with anti-phospho-Histone H3 (Ser10) antibody diluted in 1% BSA in PBST overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBST. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Determine the mitotic index by counting the number of p-H3 positive cells (green) and dividing by the total number of cells (DAPI positive, blue) across several random fields.

Data Presentation

Table 3: Mitotic Index in HT-29 Cells After 48h this compound Treatment

This compound (nM) Mitotic Index (%) (Mean ± SD)
0 (Vehicle) 4.5 ± 0.6
1 2.8 ± 0.4
5 1.1 ± 0.3

| 10 | 0.5 ± 0.2 |

Conclusion: The protocols described provide a comprehensive framework for investigating the effects of this compound on cell cycle progression. Combining quantitative flow cytometry with the mechanistic insights from Western blotting and the specific mitotic analysis from immunofluorescence offers a robust approach to characterize the cytostatic effects of this and other HDAC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: FR901465 Efficacy in Solid Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of FR901465 in solid tumor cell lines.

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vitro experiments with this compound.

Question: Why are the observed IC50 values for this compound much higher than expected, or why is there no significant cytotoxicity observed?

Answer:

Several factors can contribute to unexpectedly low efficacy of this compound in your experiments. Follow these troubleshooting steps to identify the potential cause:

1. Compound Integrity and Handling:

  • Purity and Stability: Verify the purity of your this compound compound. Impurities or degradation can significantly reduce its activity. Ensure proper storage conditions as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.

  • Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in cell culture media. Precipitation of the compound will lead to a lower effective concentration.

  • Stock Solution aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

2. Experimental Conditions:

  • Cell Line Specifics: The sensitivity to HDAC inhibitors like this compound can be highly cell-line dependent. Factors such as the expression levels of specific HDAC isoforms and the status of cellular signaling pathways can influence the response.

  • Cell Density: The initial cell seeding density can impact the drug's apparent efficacy. High cell densities can lead to a reduced effective concentration of the compound per cell. It is crucial to optimize and maintain a consistent cell density across experiments.

  • Treatment Duration: The duration of exposure to this compound is a critical parameter. A short exposure time may not be sufficient to induce a cytotoxic effect. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).

  • Serum Interaction: Components of fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period.

3. Assay-Specific Issues:

  • Assay Choice: The type of cell viability assay used can influence the results. For example, metabolic assays like MTT or MTS measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a secondary assay that measures cell death more directly, such as a cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining).

  • Assay Endpoint: Ensure that the endpoint of your assay is appropriate for the expected mechanism of action. HDAC inhibitors can induce cell cycle arrest before apoptosis, so a proliferation assay might show an effect earlier than a cell death assay.

Question: There is high variability between replicate wells in our cell viability assays with this compound. What could be the cause?

Answer:

High variability can obscure the true effect of the compound. Here are common causes and solutions:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps to prevent settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes.

  • Compound Precipitation: Visually inspect your plates under a microscope after adding the compound to check for any signs of precipitation.

Frequently Asked Questions (FAQs)

Question: What is the expected IC50 value for this compound in solid tumor cell lines?

Answer:

Currently, there is limited publicly available data detailing the specific IC50 values of this compound across a wide range of solid tumor cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and PC3 (prostate adenocarcinoma).

As this compound is a histone deacetylase (HDAC) inhibitor, its efficacy can be compared to other drugs in the same class, such as Romidepsin (a structurally related compound). The IC50 values for HDAC inhibitors can vary significantly depending on the cell line and experimental conditions. For context, below is a table summarizing reported IC50 values for other cytotoxic agents against these cell lines. This table can serve as a template for organizing your own experimental data.

Table 1: Example IC50 Values of Various Anticancer Agents in Solid Tumor Cell Lines

Cell LineCompoundIC50 Value (µM)Exposure Time (hours)
A549 Cisplatin~5-1548
Doxorubicin~0.1-172
HCT116 5-Fluorouracil~1-1072
Oxaliplatin~0.5-572
MCF7 Doxorubicin~0.01-0.172
Paclitaxel~0.001-0.0148
PC3 Docetaxel~0.001-0.0172
Cisplatin~2-1072

Note: These values are approximate and can vary between different studies. It is crucial to determine the IC50 of this compound empirically in your specific experimental system.

Question: What is the proposed mechanism of action for this compound?

Answer:

This compound is an antitumor substance that is known to induce dynamic changes in chromatin structure.[1] As a likely histone deacetylase (HDAC) inhibitor, its mechanism of action involves the accumulation of acetylated histones, leading to a more open chromatin structure. This can result in the altered transcription of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.

The following diagram illustrates the general proposed signaling pathway for HDAC inhibitors like this compound.

FR901465_Mechanism This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Structure AcetylatedHistones->Chromatin Leads to OpenChromatin Open Chromatin (Relaxed) Chromatin->OpenChromatin Remodeling GeneExpression Altered Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., p21 activation) GeneExpression->CellCycleArrest Apoptosis Apoptosis (e.g., Bcl-2 family modulation) GeneExpression->Apoptosis Differentiation Cell Differentiation GeneExpression->Differentiation MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate Incubate24h Incubate for 24h CellSeeding->Incubate24h AddCompound Add this compound to wells Incubate24h->AddCompound Preparethis compound Prepare this compound dilutions Preparethis compound->AddCompound IncubateTreatment Incubate for 48-96h AddCompound->IncubateTreatment AddMTT Add MTT solution IncubateTreatment->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability PlotCurve Plot dose-response curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 value PlotCurve->DetermineIC50 Troubleshooting_Workflow Start Low Efficacy of this compound Observed CheckCompound Step 1: Verify Compound Integrity - Purity - Solubility - Storage Start->CheckCompound CheckExperiment Step 2: Review Experimental Protocol - Cell density - Treatment duration - Serum concentration CheckCompound->CheckExperiment CheckAssay Step 3: Evaluate Assay Performance - Assay type - Controls - Endpoint CheckExperiment->CheckAssay NoImprovement No Improvement CheckAssay->NoImprovement HypothesizeResistance Step 4: Consider Resistance Mechanisms - Drug efflux - Apoptosis evasion - Survival pathways Optimize Optimize Protocol & Repeat HypothesizeResistance->Optimize Design new experiments NoImprovement->HypothesizeResistance If results are consistent NoImprovement->Optimize If issues are found Apoptosis_Pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic This compound This compound HDACi HDAC Inhibition This compound->HDACi GeneExpression Altered Gene Expression HDACi->GeneExpression Bax Bax GeneExpression->Bax Upregulation Bak Bak GeneExpression->Bak Upregulation Bim Bim GeneExpression->Bim Upregulation Bcl2 Bcl-2 GeneExpression->Bcl2 Downregulation BclxL Bcl-xL GeneExpression->BclxL Downregulation Mitochondria Mitochondria Bax->Mitochondria Bak->Mitochondria Bcl2->Mitochondria BclxL->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Optimizing FR901465 Incubation Time for Maximum Apoptotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for FR901465 treatment to achieve the maximum apoptotic effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

A1: this compound is an antitumor agent that has been shown to induce apoptosis in various cancer cell lines. Its mechanism of action is linked to the inhibition of the spliceosome, a cellular machinery responsible for RNA splicing. By interfering with the normal splicing process, this compound leads to the production of aberrant mRNA transcripts and ultimately triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades.

Q2: Why is optimizing the incubation time for this compound treatment crucial?

A2: The apoptotic effect of this compound is both time- and concentration-dependent. An incubation time that is too short may not be sufficient to induce a significant apoptotic response. Conversely, an excessively long incubation period might lead to secondary necrosis, confounding the interpretation of results. Therefore, determining the optimal incubation time is critical to maximize the specific apoptotic effect and ensure accurate and reproducible data.

Q3: What are the typical starting concentrations and incubation times for this compound?

A3: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line being used. As a general starting point, a dose-response experiment with concentrations ranging from nanomolar to low micromolar is recommended. For incubation time, a preliminary time-course experiment of 6, 12, 24, and 48 hours can provide an initial indication of the kinetics of apoptosis induction.

Q4: How can I determine the optimal incubation time for my specific cell line?

A4: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed, effective concentration of this compound and assessing apoptosis at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which the highest percentage of early apoptotic cells is observed, with minimal secondary necrosis.

Q5: What methods can be used to measure apoptosis induced by this compound?

A5: Several methods can be employed to quantify apoptosis. Annexin V staining followed by flow cytometry is a widely used technique to detect early and late apoptosis. Western blotting can be used to measure the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 family. Cell viability assays, such as MTT or XTT, can provide an overall measure of cell death.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no apoptotic effect observed 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. The cell line is resistant to this compound. 4. The this compound compound has degraded.1. Perform a time-course experiment with longer incubation times (e.g., 36, 48, and 72 hours). 2. Conduct a dose-response experiment with a broader range of this compound concentrations. 3. Verify the sensitivity of your cell line to other known apoptosis inducers. Consider using a different cell line if necessary. 4. Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions.
High percentage of necrotic cells 1. Incubation time is too long. 2. The concentration of this compound is too high. 3. Improper cell handling during the assay.1. Perform a time-course experiment with shorter incubation times (e.g., 2, 4, 6, and 8 hours) to capture the peak of early apoptosis. 2. Reduce the concentration of this compound in your experiments. 3. Handle cells gently during harvesting and staining to minimize membrane damage.
High variability between replicate experiments 1. Inconsistent cell seeding density. 2. Inconsistent incubation times. 3. Edge effects in multi-well plates.1. Ensure uniform cell seeding by using a cell counter for accuracy. 2. Standardize all incubation periods using a timer and process plates consistently. 3. Avoid using the outer wells of the plate; instead, fill them with sterile media or PBS to maintain humidity.

Data Presentation

Table 1: Illustrative Time-Course of this compound-Induced Apoptosis in Jurkat Cells

This table presents hypothetical data to demonstrate the results of a time-course experiment. Actual results will vary depending on the experimental conditions.

Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.5 ± 0.51.8 ± 0.3
615.2 ± 1.83.5 ± 0.7
1235.8 ± 3.28.1 ± 1.1
24 55.3 ± 4.5 15.2 ± 2.0
4830.1 ± 3.840.7 ± 3.5
7210.5 ± 2.165.4 ± 5.1

Table 2: Illustrative Dose-Response of this compound on Apoptosis in Jurkat Cells after 24-hour Incubation

This table presents hypothetical data to demonstrate the results of a dose-response experiment. Actual results will vary depending on the experimental conditions.

This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.8 ± 0.62.1 ± 0.4
1018.4 ± 2.15.5 ± 0.9
2540.2 ± 3.910.8 ± 1.5
50 58.1 ± 5.0 16.3 ± 2.2
10045.3 ± 4.135.6 ± 3.1
25025.7 ± 3.358.9 ± 4.8

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis using Annexin V Staining
  • Cell Seeding: Seed the desired cell line (e.g., Jurkat cells) in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight if applicable.

  • Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., 50 nM). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: At each time point, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Be sure to collect any floating cells from the supernatant of adherent cultures.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[1][2]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[2]

Protocol 2: Western Blot Analysis of Caspase Activation
  • Cell Seeding and Treatment: Seed and treat cells with this compound for the desired time points as described in Protocol 1.

  • Cell Lysis: At each time point, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

FR901465_Apoptosis_Pathway This compound This compound Spliceosome Spliceosome This compound->Spliceosome Inhibition Aberrant_Splicing Aberrant Splicing Spliceosome->Aberrant_Splicing Altered_Gene_Expression Altered Gene Expression (e.g., Bcl-2 family) Aberrant_Splicing->Altered_Gene_Expression Mitochondria Mitochondria Altered_Gene_Expression->Mitochondria Dysregulation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Optimization_Workflow cluster_dose Dose-Response Experiment cluster_time Time-Course Experiment Dose_Setup Treat cells with a range of This compound concentrations (e.g., 10-1000 nM) Dose_Incubate Incubate for a fixed time (e.g., 24 hours) Dose_Setup->Dose_Incubate Dose_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Dose_Incubate->Dose_Assay Dose_Analysis Determine EC50 and select effective concentration Dose_Assay->Dose_Analysis Time_Setup Treat cells with the effective concentration of this compound Dose_Analysis->Time_Setup Time_Incubate Incubate for various time points (e.g., 6, 12, 24, 48, 72 hours) Time_Setup->Time_Incubate Time_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Time_Incubate->Time_Assay Time_Analysis Identify time point with maximum early apoptosis Time_Assay->Time_Analysis Optimal_Time Optimal Incubation Time Time_Analysis->Optimal_Time Start Start Optimization Start->Dose_Setup Troubleshooting_Logic Start Apoptosis Experiment with this compound Check_Apoptosis Is the apoptotic effect optimal? Start->Check_Apoptosis Low_Apoptosis Low/No Apoptosis Check_Apoptosis->Low_Apoptosis No High_Necrosis High Necrosis Check_Apoptosis->High_Necrosis No High_Variability High Variability Check_Apoptosis->High_Variability No Success Optimal Apoptosis Achieved Check_Apoptosis->Success Yes Increase_Time_Conc Increase incubation time or this compound concentration Low_Apoptosis->Increase_Time_Conc Decrease_Time_Conc Decrease incubation time or this compound concentration High_Necrosis->Decrease_Time_Conc Check_Protocol Review cell handling, seeding density, and reagent quality High_Variability->Check_Protocol Increase_Time_Conc->Start Decrease_Time_Conc->Start Check_Protocol->Start

References

identifying and minimizing off-target effects of FR901465

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of FR901465.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. It specifically targets the SF3b (splicing factor 3b) subunit of the U2 snRNP complex within the spliceosome. By binding to SF3B1, this compound and its analogs interfere with the early stages of spliceosome assembly, leading to widespread intron retention and exon skipping, ultimately resulting in aberrant mRNA transcripts and cell death in cancer cells.

Q2: What are the expected on-target effects of this compound in my experiments?

A2: The primary on-target effect of this compound is the inhibition of pre-mRNA splicing. In your experiments, you should observe:

  • Aberrant Splicing: A significant increase in exon skipping and intron retention events in treated cells. This can be detected by RNA sequencing (RNA-seq) or RT-PCR analysis of known alternatively spliced genes like MDM2.

  • Cell Cycle Arrest: this compound and its analogs have been shown to induce G1 and G2/M phase arrest in the cell cycle.

  • Apoptosis: Inhibition of splicing leads to the production of non-functional proteins and can trigger programmed cell death.

Q3: What are the potential off-target effects of this compound?

A3: While the primary target of this compound is SF3B1, like many small molecules, it may have off-target effects. These can be broadly categorized as:

  • Kinase Inhibition: Some small molecule inhibitors can have off-target effects on various kinases. A kinome-wide screen can help identify any such interactions.

  • Interaction with other Cellular Proteins: Global proteomic approaches can identify other proteins that may bind to this compound.

Q4: How can I identify off-target effects of this compound in my experimental system?

A4: Several experimental approaches can be used to identify off-target effects:

  • Chemical Proteomics: This approach uses a tagged version of the drug to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the drug. A shift in the melting temperature of a protein upon drug binding indicates a direct interaction.

  • Kinome Profiling: This involves screening this compound against a large panel of kinases to identify any off-target kinase inhibition.

  • RNA Sequencing (RNA-seq): While primarily used to assess on-target splicing modulation, RNA-seq can also reveal unexpected changes in gene expression that may point to off-target effects.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., splicing modulation of a target gene) to minimize the likelihood of off-target binding.

  • Use Control Compounds: Include structurally related but inactive analogs of this compound in your experiments to differentiate between specific on-target effects and non-specific or off-target effects.

  • Orthogonal Assays: Confirm key findings using multiple, independent experimental approaches to ensure the observed phenotype is a direct result of on-target activity.

Troubleshooting Guides

Problem 1: I am not observing the expected level of cytotoxicity with this compound.

Possible Cause Troubleshooting Step
Cell line resistance Different cell lines exhibit varying sensitivity to this compound. Refer to the IC50 values in Table 1 for guidance. Consider testing a more sensitive cell line.
Incorrect drug concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Drug degradation This compound and its analogs can be unstable. Ensure proper storage of the compound (as recommended by the supplier) and prepare fresh dilutions for each experiment.
Assay duration The cytotoxic effects of this compound are time-dependent. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 48-72 hours).

Problem 2: I am seeing significant cell death even at very low concentrations of this compound, suggesting off-target toxicity.

Possible Cause Troubleshooting Step
High sensitivity of the cell line Your cell line may be exceptionally sensitive to splicing inhibition. Perform a detailed dose-response curve to identify a narrower effective concentration range.
Off-target effects The observed toxicity may be due to off-target interactions. Employ techniques like CETSA or kinome profiling to identify potential off-target proteins.
Experimental artifact Ensure that the observed cell death is not due to issues with your cell culture conditions or other reagents. Include appropriate vehicle controls.

Problem 3: My RNA-seq data shows widespread changes in gene expression, not just splicing alterations.

Possible Cause Troubleshooting Step
Secondary effects of splicing inhibition Widespread disruption of splicing will inevitably lead to downstream changes in gene expression. This is an expected consequence of on-target activity.
Off-target effects on transcription factors or signaling pathways While less common, this compound could have off-target effects that alter transcription. Correlate your RNA-seq data with proteomics data to identify potential off-target proteins that could explain the transcriptional changes.
Long treatment duration Prolonged treatment with a potent inhibitor can lead to complex secondary and tertiary effects. Consider performing a time-course experiment to distinguish early, direct effects from later, indirect consequences.

Quantitative Data

Table 1: IC50 Values of FR901464 and Other SF3B1 Inhibitors in Various Cancer Cell Lines

Note: Data for this compound is limited; therefore, data for the closely related compound FR901464 and other well-characterized SF3B1 inhibitors are provided for comparison.

CompoundCell LineCancer TypeIC50 (nM)Reference
FR901464 Human FibroblastsNormal0.18[1]
HCT116Colorectal Cancer0.31[1]
DLD1Colorectal Cancer0.71[1]
Multiple Human Cancer Cell LinesVarious0.6 - 3[2]
Spliceostatin A Multiple Human Cancer Cell LinesVariousPotent, similar to FR901464[2]
Pladienolide B Gastric Cancer Cell Lines (6 lines)Gastric Cancer0.6 - 4.0
HELErythroleukemia1.5
K562Erythroleukemia25
Sudemycin C1 Rh18Rhabdomyosarcoma1000 (at 2h)
Sudemycin E Rh18Rhabdomyosarcoma>30000 (at 2h)
E7107 CLL SamplesChronic Lymphocytic Leukemia10.5 (mean LC50)
H3B-8800 Panc05.04 (SF3B1-mutant)Pancreatic CancerLethality observed

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to determine if this compound directly binds to its intended target, SF3B1, or other off-target proteins within a cellular context.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Culture cells to 80-90% confluency harvest 2. Harvest and resuspend cells cell_culture->harvest treatment 3. Treat cells with this compound or vehicle (DMSO) harvest->treatment incubation 4. Incubate to allow compound uptake treatment->incubation aliquot 5. Aliquot cell suspension into PCR tubes incubation->aliquot heat 6. Heat tubes at a range of temperatures aliquot->heat lysis 7. Lyse cells (e.g., freeze-thaw cycles) heat->lysis centrifuge 8. Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant 9. Collect soluble protein fraction (supernatant) centrifuge->supernatant quantify 10. Quantify protein concentration supernatant->quantify western_blot 11. Analyze by Western Blot for SF3B1 and potential off-targets quantify->western_blot data_analysis 12. Plot protein stability curves western_blot->data_analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Grow the cell line of interest to 80-90% confluency.

  • Harvesting: Harvest cells and resuspend them in a suitable buffer at a concentration of 1-2 x 10^7 cells/mL.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with the desired concentration of this compound and the other with the corresponding concentration of vehicle (DMSO).

  • Incubation: Incubate the cells at 37°C for 1-2 hours to allow for compound uptake.

  • Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for SF3B1. To investigate off-targets, probe with antibodies against suspected off-target proteins.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve for a protein in the presence of this compound indicates direct binding.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing machinery using a radiolabeled pre-mRNA substrate and nuclear extract.

Workflow Diagram:

Splicing_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Splicing Reaction cluster_analysis Analysis prepare_mix 1. Prepare splicing reaction mix (nuclear extract, ATP, etc.) add_inhibitor 2. Add this compound or vehicle (DMSO) prepare_mix->add_inhibitor add_rna 3. Add radiolabeled pre-mRNA substrate add_inhibitor->add_rna incubate 4. Incubate at 30°C to allow splicing add_rna->incubate stop_reaction 5. Stop reaction (e.g., with proteinase K) incubate->stop_reaction extract_rna 6. Extract RNA stop_reaction->extract_rna gel_electrophoresis 7. Separate RNA by denaturing PAGE extract_rna->gel_electrophoresis autoradiography 8. Visualize splicing products by autoradiography gel_electrophoresis->autoradiography

Caption: Workflow for In Vitro Splicing Assay.

Methodology:

  • Prepare Splicing Reaction: In an RNase-free tube on ice, combine HeLa or another suitable nuclear extract, ATP, and other necessary buffer components.

  • Add Inhibitor: Add this compound at various concentrations or vehicle (DMSO) to the reaction tubes.

  • Add Substrate: Add a 32P-labeled pre-mRNA substrate to initiate the splicing reaction.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 0, 15, 30, 60, 90 minutes) to allow splicing to occur.

  • Stop Reaction and Protein Digestion: Stop the reaction by adding a buffer containing proteinase K and incubate at 37°C for 15-30 minutes.

  • RNA Extraction: Extract the RNA from the reaction mixture using phenol:chloroform extraction followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellet in formamide loading dye, denature at 95°C, and separate the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) on a denaturing polyacrylamide/urea gel.

  • Visualization: Dry the gel and visualize the radiolabeled RNA species by autoradiography. Inhibition of splicing will be evident by a decrease in the amount of spliced mRNA and an accumulation of pre-mRNA and/or splicing intermediates.

RNA Sequencing (RNA-seq) and Data Analysis

This protocol outlines the steps for analyzing global changes in splicing and gene expression in response to this compound treatment.

Workflow Diagram:

RNA_Seq_Workflow cluster_exp Experiment cluster_analysis Data Analysis cell_treatment 1. Treat cells with this compound or vehicle rna_extraction 2. Extract total RNA cell_treatment->rna_extraction library_prep 3. Prepare RNA-seq libraries rna_extraction->library_prep sequencing 4. Sequence libraries library_prep->sequencing quality_control 5. Quality control of raw reads sequencing->quality_control alignment 6. Align reads to reference genome quality_control->alignment splicing_analysis 7. Differential splicing analysis (e.g., rMATS) alignment->splicing_analysis expression_analysis 8. Differential gene expression analysis alignment->expression_analysis pathway_analysis 9. Pathway and functional enrichment analysis splicing_analysis->pathway_analysis expression_analysis->pathway_analysis

Caption: Workflow for RNA Sequencing and Analysis.

Methodology:

  • Cell Treatment and RNA Extraction: Treat your cell line of interest with this compound at the desired concentration and for the desired time. Include a vehicle-treated control. Extract high-quality total RNA from the cells.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

  • Differential Splicing Analysis: Use software like rMATS or DEXSeq to identify and quantify differential splicing events (e.g., exon skipping, intron retention) between this compound-treated and control samples.

  • Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between the treatment and control groups.

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the lists of differentially spliced and differentially expressed genes to understand the biological processes affected by this compound.

Signaling Pathway Visualization

The following diagram illustrates the spliceosome assembly pathway and the point of inhibition by this compound and other SF3B1 inhibitors.

Spliceosome_Pathway pre_mRNA pre-mRNA E_complex E Complex pre_mRNA->E_complex  + U1 A_complex A Complex E_complex->A_complex B_complex B Complex A_complex->B_complex C_complex C Complex (Catalytic) B_complex->C_complex mRNA_lariat Spliced mRNA + Lariat C_complex->mRNA_lariat  Splicing Catalysis U1 U1 snRNP U2 U2 snRNP U4_U5_U6 U4/U6.U5 tri-snRNP This compound This compound (SF3B1 Inhibitor) This compound->A_complex Inhibits transition to stable A Complex

Caption: Simplified spliceosome assembly pathway and inhibition by this compound.

References

FR901465 Technical Support Center: Managing Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FR901465. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. It specifically targets the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome machinery.[1][2] By binding to SF3b, this compound stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA.[3][4] This disruption of pre-mRNA splicing ultimately results in cell cycle arrest, primarily at the G1 and G2/M phases, and can induce apoptosis.[1]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?

A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS). Precipitation is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium. This occurs because the compound is no longer soluble as the concentration of the organic solvent decreases.

Q3: What is the best solvent to use for preparing a stock solution of this compound?

A3: Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound due to its ability to dissolve a wide range of organic compounds. It is also miscible with water and most cell culture media.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.5% or less is generally considered safe for most cell lines and should not significantly affect cell viability. It is always recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in the experiment without the compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Cloudiness or visible precipitate in cell culture medium after adding this compound stock solution. Poor aqueous solubility of this compound.1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, but sufficient to maintain solubility. You may need to prepare a more concentrated stock solution in DMSO to achieve this. 2. Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, try a step-wise dilution. First, dilute the DMSO stock in a small volume of pre-warmed serum-free medium, vortex gently, and then add this intermediate dilution to the rest of the cell culture medium. 3. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can sometimes help to solubilize hydrophobic compounds through protein binding. 4. Sonication: Briefly sonicating the final solution in a water bath sonicator may help to dissolve small precipitates. Use with caution as this can generate heat and potentially degrade the compound or other media components.
Inconsistent experimental results. Precipitation leading to variable effective concentrations of this compound.1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store diluted solutions for extended periods. 2. Visual Inspection: Before adding the compound to your cells, visually inspect the solution for any signs of precipitation. If precipitation is observed, do not proceed with the experiment and troubleshoot the dissolution protocol.
Stock solution appears cloudy or contains crystals. The stock solution may be too concentrated or improperly stored.1. Check Maximum Solubility: Ensure your stock solution concentration does not exceed the maximum solubility of this compound in DMSO. 2. Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Allow the aliquot to thaw completely and vortex gently before use.

Quantitative Data: Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Highly SolubleRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Ethanol SolubleCan be used as an alternative to DMSO, but may have higher cytotoxicity for some cell lines.
Methanol Slightly SolubleNot generally recommended for preparing stock solutions for cell-based assays due to higher volatility and potential toxicity.
Water InsolubleThis compound is practically insoluble in water.
Phosphate-Buffered Saline (PBS) InsolublePrecipitation is highly likely when diluting a DMSO stock into PBS.
Cell Culture Medium Sparingly SolubleSolubility is dependent on the final concentration of the organic solvent and the presence of serum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) in a water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): For long-term storage and sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound using a standard MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow: Troubleshooting this compound Precipitation

G cluster_start Start: Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_validation Validation cluster_end Resolution start Precipitation of this compound in aqueous solution stock Check Stock Solution: - Concentration - Storage - Visual Clarity start->stock Is stock solution clear? stock->stock dilution Optimize Dilution Method: - Step-wise dilution - Rapid mixing - Pre-warm medium stock->dilution Yes solvent Adjust Final Solvent Conc.: - Lower DMSO % - Prepare higher conc. stock dilution->solvent medium Modify Culture Medium: - Increase serum % (if possible) - Test different media formulations solvent->medium visual Visual Inspection: - No visible precipitate medium->visual visual->dilution Precipitate still present reproducible Reproducible Results: - Consistent IC50 values visual->reproducible Proceed to experiment end Successful Solubilization reproducible->end G This compound This compound SF3b SF3b Subunit (of U2 snRNP) This compound->SF3b inhibits Spliceosome Spliceosome Assembly This compound->Spliceosome disrupts SF3b->Spliceosome is a component of pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA mediates arrest G1 and G2/M Arrest Spliceosome->arrest leads to mature_mRNA Mature mRNA pre_mRNA->mature_mRNA protein Protein Synthesis mature_mRNA->protein cell_cycle Cell Cycle Progression protein->cell_cycle apoptosis Apoptosis arrest->apoptosis

References

Technical Support Center: Interpreting Unexpected Gene Expression Changes After FR901465 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using FR901465. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected gene expression changes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on gene expression?

This compound is an anti-tumor agent isolated from Pseudomonas sp.[1] Its mechanism of action is thought to involve the induction of dynamic changes in chromatin structure.[1] A related compound, FR901464, has been shown to suppress the transcription of some inducible endogenous genes while not affecting housekeeping genes.[1] Therefore, treatment with this compound is expected to cause changes in the expression of a subset of genes, likely through modulation of chromatin accessibility.

Widespread, unexpected changes in gene expression can stem from several factors:

  • Off-Target Effects: this compound may have off-target effects, binding to and affecting the function of proteins other than its intended target. This is a common phenomenon with small molecule inhibitors and can lead to a broad transcriptional response.

  • Cellular Stress Response: The introduction of any foreign compound can induce a cellular stress response, leading to global changes in gene expression unrelated to the specific mechanism of the drug.

  • Experimental Variability: Inconsistencies in experimental conditions such as cell density, passage number, or treatment duration can lead to significant variations in gene expression.

  • Data Analysis Artifacts: The methods used for data normalization and statistical analysis can greatly influence the final set of differentially expressed genes.

Q3: Some of my key genes of interest are not showing any change in expression after this compound treatment. Why might this be?

There are several potential reasons for a lack of response in your genes of interest:

  • Cell Line Specificity: The effect of this compound can be highly dependent on the genetic and epigenetic context of the cell line being used. Your cell line may lack the specific factors required for this compound to exert its effect on your genes of interest.

  • Drug Concentration and Treatment Time: The concentration of this compound and the duration of treatment may not be optimal for inducing changes in your specific genes of interest. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Redundant Pathways: Cellular signaling pathways often have built-in redundancy. Even if this compound is inhibiting one pathway, a compensatory pathway may be activated, resulting in no net change in the expression of downstream genes.

  • Post-Transcriptional Regulation: Your protein of interest may be regulated at the level of translation or protein stability, rather than at the level of gene transcription. In this case, you would not expect to see changes in mRNA levels.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Upregulation/Downregulation of a Large Number of Genes

If you observe a surprisingly large number of differentially expressed genes after this compound treatment, consider the following troubleshooting steps:

Table 1: Troubleshooting Widespread Gene Expression Changes

Potential Cause Troubleshooting Step Recommended Action
Off-Target Effects Perform a literature search for known off-target effects of this compound or similar compounds.Use a lower concentration of this compound to minimize off-target effects while still observing the desired on-target effect. Consider using a structurally unrelated compound with a similar mechanism of action as a control.
Cellular Stress Analyze your gene expression data for the upregulation of common stress response genes (e.g., heat shock proteins, DNA damage response genes).Optimize treatment conditions (e.g., lower drug concentration, shorter incubation time) to minimize cellular stress.
RNA Quality Check the quality of your RNA using a Bioanalyzer or similar instrument. Look for RIN values > 8.If RNA quality is poor, re-extract RNA from new samples, ensuring proper handling to prevent degradation.
Data Normalization Re-analyze your data using different normalization methods (e.g., RPKM, FPKM, TPM for RNA-seq; different housekeeping genes for qPCR).Consult with a bioinformatician to ensure you are using the most appropriate data analysis pipeline for your experimental design.
Guide 2: Troubleshooting Lack of Expected Gene Expression Changes

If your expected target genes do not show the anticipated change in expression, follow these steps:

Table 2: Troubleshooting Absence of Expected Gene Expression Changes

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Drug Concentration Perform a dose-response experiment with a range of this compound concentrations.Use qPCR to quickly assess the expression of a few key target genes at different concentrations to identify the optimal dose.
Incorrect Treatment Duration Conduct a time-course experiment, collecting samples at multiple time points after this compound treatment.This will help you identify the optimal time point to observe the desired gene expression changes.
Cell Line Resistance Test the effect of this compound in a different, well-characterized cell line known to be sensitive to chromatin-modifying agents.If the drug is effective in another cell line, it suggests that your primary cell line may have intrinsic resistance mechanisms.
Technical Issues with Assay Validate your qPCR primers or RNA-seq library preparation.For qPCR, run a standard curve to check primer efficiency. For RNA-seq, review library quality control metrics.
Protein Level Regulation Perform a Western blot to assess the protein levels of your target of interest.A change in protein level without a corresponding change in mRNA level indicates post-transcriptional regulation.

Experimental Protocols

RNA-Sequencing (RNA-seq)
  • RNA Extraction: Isolate total RNA from control and this compound-treated cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA (RIN > 8). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq).

  • Data Analysis: Perform quality control on the raw sequencing reads, align the reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between control and treated samples.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Isolate total RNA as described for RNA-seq. Synthesize cDNA from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Primer Design and Validation: Design primers specific to your genes of interest and a set of stable housekeeping genes. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, your cDNA template, and validated primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between control and treated samples, normalized to the housekeeping genes.

Western Blotting
  • Protein Extraction: Lyse control and this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to your protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

Visualizations

Signaling Pathways and Experimental Workflows

FR901465_Mechanism cluster_drug This compound Treatment cluster_cellular Cellular Effects cluster_outcome Observed Outcomes This compound This compound Chromatin Chromatin Structure This compound->Chromatin Alters CellCycle Cell Cycle Arrest (G1 and G2/M) This compound->CellCycle Induces Transcription Gene Transcription Chromatin->Transcription Regulates GeneExpression Altered Gene Expression Transcription->GeneExpression Leads to TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth GeneExpression->TumorGrowth troubleshooting_workflow Start Unexpected Gene Expression Results CheckRNA Check RNA Quality (RIN > 8?) Start->CheckRNA ReExtract Re-extract RNA CheckRNA->ReExtract No CheckAssay Review Assay Design (Primers, Probes) CheckRNA->CheckAssay Yes ReExtract->CheckRNA Redesign Redesign/Validate Assay CheckAssay->Redesign Problem CheckConditions Optimize Experimental Conditions (Dose, Time) CheckAssay->CheckConditions OK Redesign->CheckAssay Titrate Perform Dose-Response and Time-Course CheckConditions->Titrate Not Optimized ConsiderBiology Consider Biological Factors (Off-target, Stress, Cell Line) CheckConditions->ConsiderBiology Optimized Titrate->CheckConditions Validate Validate with Orthogonal Method (e.g., Western Blot) ConsiderBiology->Validate rna_seq_workflow A 1. Sample Collection (Control vs. This compound) B 2. RNA Extraction & QC A->B C 3. Library Preparation B->C D 4. Sequencing C->D E 5. Data Analysis (QC, Alignment, Quantification) D->E F 6. Differential Gene Expression E->F qpcr_workflow A 1. RNA Extraction & QC B 2. cDNA Synthesis A->B C 3. Primer Design & Validation B->C D 4. qPCR Reaction C->D E 5. Data Analysis (ΔΔCt Method) D->E F 6. Relative Gene Expression E->F

References

dealing with FR901465 degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for FR901465. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent anti-tumor natural product that functions as a spliceosome inhibitor. It specifically targets the SF3b subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. By binding to SF3b, this compound interferes with the early stages of spliceosome assembly, leading to the accumulation of pre-mRNA and inhibition of protein synthesis for a subset of genes. This disruption of splicing ultimately induces cell cycle arrest and apoptosis in cancer cells.

Q2: I am observing a diminished or inconsistent effect of this compound in my long-term cell culture experiments. What could be the cause?

A decrease in the efficacy of this compound over time in long-term cell culture experiments can stem from several factors, with compound degradation being a primary concern. The chemical structure of this compound, a complex macrolide, may be susceptible to degradation under standard cell culture conditions (37°C, aqueous environment). Other potential causes include the development of cellular resistance, inconsistencies in cell culture conditions, or issues with the initial compound stock.

Q3: How can I determine if this compound is degrading in my cell culture medium?

Directly assessing the stability of this compound in your specific cell culture medium is the most reliable approach. This typically involves collecting media samples at different time points during the incubation period and quantifying the concentration of the active compound using an analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in the measured concentration over time would indicate degradation.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound in cell culture have not been extensively documented in publicly available literature, macrolide compounds, in general, can be susceptible to hydrolysis of ester or lactone rings, particularly at non-neutral pH. Oxidation of sensitive functional groups can also occur. The complex environment of cell culture media, containing various amino acids, vitamins, and salts, could potentially catalyze these degradation processes.

Q5: Are there any known degradation products of this compound?

Specific degradation products of this compound formed under cell culture conditions are not well-characterized in the literature. Identifying these would require specialized analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the molecular weights and structures of any breakdown products.

Troubleshooting Guides

Problem 1: Decreased or Loss of this compound Activity Over Time
Possible Cause Troubleshooting Steps
Chemical Degradation of this compound 1. Increase Media Refreshment Frequency: For experiments extending beyond 24-48 hours, consider replacing the culture medium with fresh medium containing this compound every 24 hours to maintain a consistent effective concentration. 2. Optimize Stock Solution Storage: Store this compound stock solutions in a suitable anhydrous solvent (e.g., DMSO) at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 3. Prepare Fresh Working Solutions: Always prepare the final working concentration of this compound fresh from a frozen stock immediately before adding it to the cell culture. Avoid storing diluted aqueous solutions of the compound.
Cellular Resistance 1. Verify Target Engagement: Periodically assess the activity of this compound by measuring its effect on pre-mRNA splicing of known target genes using RT-qPCR. An increase in the ratio of unspliced to spliced mRNA for a sensitive gene can confirm target engagement. 2. Consider Pulsed Dosing: A treatment regimen involving a period of this compound exposure followed by a recovery period in drug-free medium may help mitigate the development of resistance.
Inconsistent Experimental Conditions 1. Maintain Consistent Cell Density: Ensure that cells are seeded at a consistent density across all experiments, as cell density can influence drug metabolism and efficacy. 2. Monitor pH of Culture Medium: Changes in medium pH can affect the stability of this compound. Ensure that the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium to maintain a stable pH.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inaccurate Pipetting 1. Calibrate Pipettes Regularly: Ensure all pipettes used for preparing drug dilutions and treating cells are properly calibrated. 2. Use Reverse Pipetting: For viscous solutions like DMSO stocks, use the reverse pipetting technique to ensure accurate dispensing.
Edge Effects in Multi-well Plates 1. Avoid Outer Wells: The outer wells of multi-well plates are prone to evaporation, which can concentrate the drug and affect cell viability. If possible, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.
Cell Health and Passage Number 1. Use Healthy, Low-Passage Cells: Ensure that the cells used for experiments are in the exponential growth phase and are of a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Time (hours)This compound Concentration (% of Initial)
0100%
895%
2480%
4860%
7245%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (specific to the cell line in use)

  • Sterile, sealed containers (e.g., conical tubes)

  • 37°C, 5% CO2 incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Methodology:

  • Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

  • Place the medium in a sterile, sealed container and incubate at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium.

  • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • For analysis, thaw the samples and prepare them for HPLC injection. This may involve a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove any precipitated proteins.

  • Analyze the supernatant by a validated HPLC method to quantify the concentration of this compound.

  • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.

Protocol 2: Cell-Based Assay to Monitor this compound Activity

Objective: To functionally assess the activity of this compound by measuring its effect on pre-mRNA splicing.

Materials:

  • Cells of interest

  • This compound

  • Cell culture reagents

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers designed to specifically amplify the unspliced (pre-mRNA) and spliced (mRNA) forms of a known this compound-sensitive gene.

  • qPCR master mix and instrument

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • After the desired incubation period, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the specific primers for the unspliced and spliced forms of the target gene.

  • Calculate the ratio of unspliced to spliced mRNA for each treatment condition. An increase in this ratio indicates inhibition of splicing and confirms the activity of this compound.

Visualizations

FR901465_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U2 snRNP U2 snRNP Pre-mRNA->U2 snRNP Binding Spliceosome Spliceosome U2 snRNP->Spliceosome Incorporation SF3b Complex SF3b Complex Splicing Inhibition Splicing Inhibition Spliceosome->Splicing Inhibition This compound This compound This compound->Inhibition Inhibition->SF3b Complex Apoptosis Apoptosis Splicing Inhibition->Apoptosis Leads to Troubleshooting_Workflow Start Inconsistent/Diminished This compound Activity Check_Degradation Assess Compound Stability (Protocol 1) Start->Check_Degradation Degradation_Yes Degradation Observed Check_Degradation->Degradation_Yes Yes Degradation_No No Degradation Check_Degradation->Degradation_No No Solution_Degradation Increase Media Refresh Prepare Fresh Solutions Degradation_Yes->Solution_Degradation Check_Activity Assess Functional Activity (Protocol 2) Degradation_No->Check_Activity Activity_Yes Activity Confirmed Check_Activity->Activity_Yes Yes Activity_No No Activity Check_Activity->Activity_No No Solution_Resistance Consider Cellular Resistance (Pulsed Dosing) Activity_Yes->Solution_Resistance Check_Stock Verify Compound Stock (Purity/Concentration) Activity_No->Check_Stock

how to address batch-to-batch variability of FR901465

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FR901465. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this compound and to provide guidance for consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antitumor substance originally isolated from the fermentation broth of Pseudomonas sp.[1] Its primary mechanism of action involves inducing dynamic changes in chromatin structure. This alteration of chromatin leads to cell cycle arrest in the G1 and G2/M phases, ultimately inhibiting tumor cell proliferation.[1]

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can arise from several factors, including:

  • Manufacturing and Purification Processes: As a natural product derived from fermentation, slight variations in the fermentation conditions, extraction, and purification processes can lead to differences in purity and the impurity profile between batches.

  • Chemical Stability: The stability of this compound can be influenced by storage conditions (temperature, light exposure) and handling (e.g., multiple freeze-thaw cycles of stock solutions). Degradation of the compound can result in decreased activity.

  • Purity and Impurity Profile: The presence and concentration of related substances or impurities from the manufacturing process can vary between batches and may affect the biological activity of the compound.

Q3: How can I minimize the impact of batch-to-batch variability in my experiments?

To minimize the impact of variability, it is crucial to implement robust quality control measures for each new batch of this compound. This includes:

  • Comprehensive Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each new lot.

  • In-house Quality Control: Perform in-house validation of each new batch using standardized assays to confirm its potency and activity.

  • Standardized Compound Handling: Adhere to strict protocols for the storage and handling of both solid compound and stock solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or antitumor activity assays between different batches of this compound.

This is a common issue stemming from variability in the potency of different lots of the compound.

Troubleshooting Workflow:

A Inconsistent Results Observed B Review Certificate of Analysis (CoA) for Purity and Concentration A->B C Perform Dose-Response Curve with New Batch B->C D Compare IC50 Values with Previous Batches C->D E IC50 within acceptable range? D->E F Proceed with Experiments E->F Yes G Contact Supplier for Replacement/ Further Investigation E->G No, significant deviation H Adjust Experimental Concentration Based on New IC50 E->H No, minor deviation H->F

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Review the Certificate of Analysis (CoA): Carefully compare the purity and concentration specifications on the CoA of the new batch with those of previous batches.

  • Perform a Dose-Response Analysis: Using a standardized cell viability assay (e.g., MTT assay with a consistent cell line like A549), generate a dose-response curve for the new batch of this compound.

  • Compare IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) and compare it to the values obtained from previous batches. A significant deviation indicates a difference in potency.

  • Normalize Concentration: If a consistent but shifted IC50 is observed, you may be able to normalize the concentration of the new batch for your experiments. However, for significant deviations, it is recommended to contact the supplier.

Issue 2: Altered cell cycle arrest profile observed with a new batch of this compound.

If you observe a different percentage of cells arrested in the G1 and G2/M phases compared to previous experiments, it could be due to variations in the compound's activity or the presence of impurities.

Troubleshooting Steps:

  • Confirm Compound Potency: First, rule out a potency issue by following the troubleshooting steps for inconsistent cell viability results.

  • Standardize Cell Cycle Analysis Protocol: Ensure that the cell seeding density, treatment duration, and staining procedure are consistent with previous experiments.

  • Perform a Time-Course Experiment: Treat cells with the new batch of this compound and analyze the cell cycle distribution at multiple time points (e.g., 12, 24, 48 hours) to see if the kinetics of cell cycle arrest have shifted.

  • Analyze by an Orthogonal Method: If possible, confirm the cell cycle arrest phenotype by analyzing the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) via Western blot.

Quality Control and Batch Validation

A thorough in-house validation of each new lot of this compound is critical for maintaining experimental consistency.

Certificate of Analysis Review

Before using a new batch, carefully examine the supplier's Certificate of Analysis. Key parameters to check are summarized in the table below.

ParameterTypical SpecificationImportance
Appearance White to off-white solidA significant color variation may indicate the presence of impurities or degradation.
Purity (by HPLC) ≥98%A lower purity can result in reduced potency and unpredictable off-target effects.
Identity (by ¹H-NMR/MS) Conforms to structureConfirms that the compound is indeed this compound.
Solubility Soluble in DMSO (>10 mg/mL)Ensures that the compound can be properly dissolved for the preparation of stock solutions.
Residual Solvents Meets USP <467> limitsHigh levels of residual solvents can be toxic to cells and interfere with assays.
In-House Batch Validation Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of a new batch of this compound, which serves as a measure of its potency.

Materials:

  • A549 (human lung adenocarcinoma) or other sensitive cell line

  • This compound

  • DMSO

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Cell Treatment: Replace the medium in the wells with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol verifies that a new batch of this compound induces the expected cell cycle arrest.

Materials:

  • A549 cells or another appropriate cell line

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and allow them to attach overnight.

  • Cell Treatment: Treat the cells with this compound at a concentration known to induce cell cycle arrest (e.g., 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome Comparison:

AssayParameterAcceptable Variation Between Batches
Cell Viability IC50 ValueWithin ± 2-fold of the historical average
Cell Cycle Analysis % Cells in G1/G2/M< 15% difference from the historical average for the treated sample

Signaling Pathway

This compound's mechanism of action is centered on the regulation of the cell cycle through changes in chromatin structure. The following diagram illustrates the key events affected by this compound.

cluster_cell_cycle Cell Cycle Progression This compound This compound Chromatin Chromatin Structure This compound->Chromatin Induces dynamic changes Gene_Expression Altered Gene Expression (e.g., Cyclins, CDKs) Chromatin->Gene_Expression G1_Checkpoint G1 Checkpoint Gene_Expression->G1_Checkpoint Impacts G2_Checkpoint G2 Checkpoint Gene_Expression->G2_Checkpoint Impacts G1_Arrest G1 Arrest Gene_Expression->G1_Arrest Leads to G2M_Arrest G2/M Arrest Gene_Expression->G2M_Arrest Leads to S_Phase S Phase (DNA Replication) G1_Checkpoint->S_Phase G1_Checkpoint->G1_Arrest S_Phase->G2_Checkpoint M_Phase M Phase (Mitosis) G2_Checkpoint->M_Phase G2_Checkpoint->G2M_Arrest

Caption: this compound's effect on the cell cycle via chromatin remodeling.

References

Technical Support Center: Refining FR901465 Dosage to Reduce Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in refining FR901465 dosage and managing toxicity in animal models. Given the limited public data on this compound, this guide incorporates information from structurally and mechanistically related compounds, such as the spliceosome inhibitors FR901464, Pladienolide B, and E7107, as well as histone deacetylase (HDAC) inhibitors like Romidepsin (FK228).

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo toxicity of compounds related to this compound?

A1: Direct public data on the specific LD50 or Maximum Tolerated Dose (MTD) for this compound is limited. However, a study on its close analog, FR901464 , reported significant toxicity in mouse xenograft models. Mortality was observed in mice receiving intraperitoneal (IP) doses of 0.5 mg/kg and 0.75 mg/kg.[1] This suggests that the therapeutic window for this class of compounds may be narrow.

Q2: What are the common signs of toxicity observed with spliceosome or HDAC inhibitors in animal models?

A2: Based on preclinical and clinical studies of related compounds, researchers should monitor for a range of potential toxicities:

  • Gastrointestinal (GI) Toxicity: Diarrhea, vomiting, and weight loss are common.[2][3]

  • Hematological Effects: Myelosuppression, including neutropenia and thrombocytopenia, can occur.[2][4]

  • Constitutional Symptoms: Lethargy, ruffled fur, hunched posture, and reduced activity are general indicators of malaise.

  • Ocular Toxicity: Vision loss has been reported as a serious adverse event in clinical trials of the spliceosome inhibitor E7107.

  • Cardiac Effects: While not as common, some HDAC inhibitors have been associated with reversible ECG changes.

Q3: How should I determine a starting dose for this compound in my animal model?

A3: In the absence of established protocols, a conservative dose-escalation study is recommended.

  • Literature Review: Start with the lowest reported effective doses for FR901464 or other potent spliceosome inhibitors, which are in the sub-mg/kg range.

  • Dose Range-Finding Study: Begin with a dose significantly lower than the reported toxic doses of analogs (e.g., starting at 0.1 mg/kg or lower) and escalate in small cohorts of animals.

  • MTD Study: The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity (e.g., more than 15-20% body weight loss, significant clinical signs of distress, or mortality).

Q4: What are some strategies to reduce the toxicity of this compound while maintaining efficacy?

A4: Several approaches can be explored to improve the therapeutic index of this compound:

  • Alternative Dosing Schedules: Instead of daily administration, consider intermittent dosing (e.g., every other day, or a cycle of treatment days followed by a rest period). This can allow for recovery from toxic effects.

  • Dose Fractionation: Administering the total daily dose in two or more smaller doses throughout the day may reduce peak plasma concentrations and associated acute toxicities.

  • Route of Administration: The route of administration can significantly impact toxicity. If one route (e.g., IP) shows high local or systemic toxicity, exploring other routes (e.g., subcutaneous, oral) may be beneficial.

  • Combination Therapy: Combining a lower, better-tolerated dose of this compound with another anti-cancer agent that has a different mechanism of action could enhance efficacy without increasing toxicity. For instance, FR901464 has shown synergistic effects with PARP inhibitors.

Troubleshooting Guides

Issue 1: Unexpected High Mortality or Severe Toxicity at a Presumed Safe Dose
Possible Cause Troubleshooting Step
Formulation Error Verify the concentration and stability of your this compound formulation. Ensure complete solubilization and homogeneity. Prepare fresh batches frequently.
Dosing Accuracy Double-check all dose calculations, including animal body weights and dilution factors. Ensure proper calibration of administration equipment.
Vehicle Toxicity Run a control group with the vehicle alone to rule out toxicity from the solvent or excipients.
Animal Strain/Species Sensitivity Different strains or species of animals can have varied responses to a compound. Review literature for any known sensitivities of your chosen model.
Rapid Administration For intravenous (IV) injections, a slower infusion rate may mitigate acute toxicity.
Issue 2: Significant Body Weight Loss (>15%) in the Treatment Group
Possible Cause Troubleshooting Step
Gastrointestinal Toxicity Monitor for signs of diarrhea or poor appetite. Provide supportive care such as hydration and palatable, high-calorie food. Consider co-administering anti-diarrheal or anti-nausea agents after consulting with a veterinarian.
Dehydration Check for signs of dehydration (e.g., skin tenting). Administer subcutaneous fluids as needed for supportive care.
Systemic Toxicity Collect blood for hematology and clinical chemistry analysis to assess for organ damage (liver, kidney) and myelosuppression.
Dose Too High Reduce the dose or switch to an intermittent dosing schedule to allow for recovery between treatments.
Issue 3: Inconsistent or Lack of Antitumor Efficacy
Possible Cause Troubleshooting Step
Sub-therapeutic Dosing If toxicity is minimal, consider a cautious dose escalation.
Drug Formulation/Stability Ensure the stability of this compound in your chosen vehicle and storage conditions. Degradation can lead to loss of efficacy.
Tumor Model Resistance The chosen cancer cell line or xenograft model may be inherently resistant to spliceosome inhibition. Test the in vitro sensitivity of the cell line to this compound.
Pharmacokinetics The drug may not be reaching the tumor at sufficient concentrations. Consider pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.

Data Presentation: In Vivo Data for FR901464 and Related Compounds

Table 1: In Vivo Efficacy and Toxicity of FR901464 in a Mouse Xenograft Model

CompoundAnimal ModelTumor ModelDose (mg/kg)RouteDosing ScheduleEfficacyToxicityReference
FR901464MouseRKO Xenograft0.75IPNot specifiedSignificant tumor growth inhibition4 out of 9 mice died
FR901464MouseHCT116 Xenograft0.5IPNot specifiedNo significant effect3 out of 7 mice died

Table 2: Preclinical and Clinical Dosing of Related Spliceosome and HDAC Inhibitors

CompoundClassAnimal ModelDoseRouteKey FindingsReference
Pladienolide B derivativeSpliceosome InhibitorSCID Mice10 mg/kgIPComplete tumor regression in gastric cancer xenografts.
E7107 (Pladienolide analog)Spliceosome InhibitorHuman (Phase I)4.0 mg/m² (MTD)IVDLTs: GI toxicity. Reversible vision loss reported.
Romidepsin (FK228)HDAC InhibitorHuman (Phase I)-IVGenerally well-tolerated; reversible ECG changes.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
  • Animal Model: Select a relevant mouse strain (e.g., BALB/c or athymic nude mice for xenograft studies), 6-8 weeks old.

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Selection: Based on available data for analogs, start with a low dose (e.g., 0.1 mg/kg) and use a dose escalation scheme (e.g., modified Fibonacci) for subsequent groups.

  • Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., DMSO/Cremophor/Saline). Administer the drug via the desired route (e.g., IP or IV) for a set number of days (e.g., 5 consecutive days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (activity level, posture, fur condition, signs of pain).

    • Monitor food and water intake.

  • Endpoint: The MTD is defined as the highest dose that does not result in >15-20% mean body weight loss, mortality, or signs of severe, non-reversible toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy. Consider collecting major organs for histopathological analysis.

Mandatory Visualizations

Experimental_Workflow_for_MTD_Determination cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Dose_Selection Select Dose Range (Based on Analog Data) Animal_Acclimatization Acclimatize Animals Dose_Selection->Animal_Acclimatization Formulation Prepare this compound Formulation Animal_Acclimatization->Formulation Dosing Administer Vehicle/Drug (e.g., Daily for 5 days) Formulation->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake Dosing->Monitoring Data_Analysis Analyze Toxicity Data: - Weight Change % - Clinical Scores Monitoring->Data_Analysis MTD_Determination Determine MTD Data_Analysis->MTD_Determination Necropsy Necropsy & Histopathology MTD_Determination->Necropsy

Caption: Workflow for Determining the Maximum Tolerated Dose (MTD) of this compound.

Troubleshooting_Unexpected_Toxicity cluster_0 Immediate Actions cluster_1 Investigation cluster_2 Resolution Start Unexpected Toxicity Observed (e.g., High Mortality, Severe Weight Loss) Pause Pause Dosing Start->Pause Review Review Protocol & Dosing Records Start->Review Check_Formulation Verify Formulation (Concentration, Stability) Review->Check_Formulation Check_Vehicle Run Vehicle-Only Control Review->Check_Vehicle Assess_Animals Assess Animal Health Status Review->Assess_Animals Adjust_Dose Reduce Dose or Change Schedule Check_Formulation->Adjust_Dose Refine_Protocol Refine Experimental Protocol Check_Vehicle->Refine_Protocol Assess_Animals->Adjust_Dose Adjust_Dose->Refine_Protocol Change_Route Consider Alternative Administration Route Change_Route->Refine_Protocol

Caption: Logical Flow for Troubleshooting Unexpected Toxicity in Animal Models.

Spliceosome_Inhibition_Pathway This compound This compound SF3b SF3b Subunit (of Spliceosome) This compound->SF3b Binds to & Inhibits Spliceosome_Assembly Spliceosome Assembly SF3b->Spliceosome_Assembly Blocks Splicing pre-mRNA Splicing Spliceosome_Assembly->Splicing Fails Mature_mRNA Mature mRNA Splicing->Mature_mRNA Reduced Production Protein Oncogenic Proteins Mature_mRNA->Protein Altered Synthesis Apoptosis Apoptosis / Cell Cycle Arrest Protein->Apoptosis

Caption: Simplified Signaling Pathway of Spliceosome Inhibition by this compound.

References

troubleshooting inconsistent results in FR901465 splicing assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FR901465 in pre-mRNA splicing assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect splicing?

This compound is a natural product that acts as a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. It specifically targets the SF3b complex, a critical component of the U2 snRNP.[1] By binding to SF3b, this compound stalls the assembly of the spliceosome, leading to the inhibition of splicing, which can result in cell cycle arrest and antitumor activity.[1]

Q2: What is a typical effective concentration for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. As a starting point, concentrations in the nanomolar range have been shown to be effective in various cancer cell lines.

Q3: How should I prepare and store this compound?

This compound has limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[2] This stock solution can then be further diluted with cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, and to avoid repeated freeze-thaw cycles.[2]

Q4: What are some common methods to analyze the effects of this compound on splicing?

Common methods to assess splicing changes induced by this compound include:

  • Reverse Transcription PCR (RT-PCR): This technique is used to analyze the splicing pattern of specific genes by designing primers that flank a region of alternative splicing. The resulting PCR products can be visualized on an agarose gel to detect different splice isoforms.

  • Quantitative Real-Time PCR (qPCR): This method provides a more quantitative measure of the abundance of specific splice isoforms.

  • Splicing Reporter Assays: These assays utilize engineered minigenes that contain a reporter gene (e.g., luciferase or fluorescent proteins) interrupted by an intron. Changes in splicing upon this compound treatment can be measured by changes in the reporter signal.

  • Western Blotting: This technique can be used to analyze changes in the protein levels of splicing factors or the protein isoforms resulting from alternative splicing.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Splicing Assay Results Between Experiments
Potential Cause Recommended Solution
Inconsistent this compound Activity Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal Cell Culture Conditions Maintain consistent cell density, passage number, and growth phase across experiments. Ensure cells are healthy and free from contamination. Mycoplasma contamination can alter cellular processes, including splicing.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations of this compound and other reagents.
Inconsistent Incubation Times Use a calibrated timer and ensure consistent treatment durations across all samples and experiments.
Issue 2: No or Weak Effect of this compound on Splicing
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary significantly between cell types.
Incorrect Target Gene Selection Not all genes are equally sensitive to splicing modulation by this compound. Select target genes that are known to be affected by SF3b inhibition or that show changes in splicing in response to the compound in preliminary screens.
Poor Primer/Probe Design (for RT-PCR/qPCR) Design and validate primers that specifically amplify the intended splice isoforms. For qPCR, ensure the amplification efficiency is optimal.
Degraded RNA Use high-quality, intact RNA for your analysis. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.
Inactive Compound Verify the purity and integrity of your this compound stock using analytical methods like HPLC if possible.
Issue 3: Unexpected Bands or Splicing Patterns in RT-PCR
Potential Cause Recommended Solution
Off-Target Effects While this compound is known to target SF3b, off-target effects at high concentrations cannot be ruled out. Consider using lower, more specific concentrations.
Alternative Splicing Complexity The target gene may have multiple, previously uncharacterized splice isoforms. Sequence the unexpected PCR bands to identify the new isoforms.
Genomic DNA Contamination Treat RNA samples with DNase I to remove any contaminating genomic DNA, which can lead to the amplification of unspliced transcripts. Design primers that span exon-exon junctions to specifically amplify cDNA.
Primer-Dimer Formation Optimize PCR conditions (e.g., annealing temperature, primer concentration) to minimize the formation of primer-dimers.

Experimental Protocols

General Protocol for Cell Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 24, or 48 hours) under standard cell culture conditions.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-PCR or protein extraction for Western blotting).

Protocol for Splicing Analysis by Semi-Quantitative RT-PCR
  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard RNA isolation kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest. The primers should be designed to amplify both the included and skipped isoforms.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Visualization and Analysis: Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and a gel imaging system. The relative intensity of the bands corresponding to the different splice isoforms can be quantified using image analysis software.

Protocol for Western Blot Analysis
  • Protein Extraction: Lyse the this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands can be quantified to determine the relative protein levels.

Data Presentation

Table 1: Example of Quantitative Data Summary for this compound Cytotoxicity

Cell LineThis compound GI₅₀ (nM) after 72hAssay Method
Rh-181.0MTT Assay
HCT1161.2Cell Titer-Glo
A5492.5Not Specified
P3880.8Not Specified

GI₅₀ represents the concentration at which 50% of cell growth is inhibited.

Table 2: Example of Splicing Modulation Data for a Target Gene (e.g., MDM2)

TreatmentConcentration (nM)Percent Exon Inclusion
Vehicle (DMSO)095%
This compound160%
This compound1025%
This compound1005%

Visualizations

FR901465_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP A Complex Formation SF3b SF3b Complex U2_snRNP->SF3b U4/U6.U5_tri-snRNP U4/U6.U5 tri-snRNP U2_snRNP->U4/U6.U5_tri-snRNP B Complex Formation Mature_mRNA Mature mRNA U4/U6.U5_tri-snRNP->Mature_mRNA Splicing Catalysis This compound This compound This compound->SF3b Inhibits

Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.

Splicing_Assay_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting RNA_Extraction 4. Total RNA Extraction Harvesting->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR 6. PCR/qPCR cDNA_Synthesis->PCR Analysis 7. Data Analysis (Gel/qPCR) PCR->Analysis

Caption: General experimental workflow for a this compound splicing assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check this compound stability and cell health Inconsistent_Results->Check_Reagents Yes Check_Protocol Verify concentrations, incubation times, and technique Inconsistent_Results->Check_Protocol Yes No_Effect No/Weak Effect? Inconsistent_Results->No_Effect No Optimize_Concentration Perform dose-response experiment No_Effect->Optimize_Concentration Yes Validate_Assay Check primer design and RNA integrity No_Effect->Validate_Assay Yes Unexpected_Bands Unexpected Bands? No_Effect->Unexpected_Bands No Investigate_Bands Sequence bands and check for contamination (gDNA) Unexpected_Bands->Investigate_Bands Yes Consider_Off_Target Titrate down this compound concentration Unexpected_Bands->Consider_Off_Target Yes

References

Technical Support Center: Overcoming Cellular Resistance to FR901465

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FR901465. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals anticipate and overcome challenges related to cellular resistance during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent anti-tumor agent that functions as a splicing modulator. It binds to the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the spliceosome's U2 snRNP. This interaction alters the splicing machinery's fidelity, leading to the generation of aberrant mRNA transcripts and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Q2: What are the potential mechanisms of cellular resistance to this compound?

While direct studies on this compound resistance are emerging, based on evidence from related splicing modulators and general mechanisms of drug resistance, two primary strategies are hypothesized:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.

  • Alterations in the Drug Target: Mutations in the SF3B1 gene, the direct target of this compound, may alter the drug-binding site, reducing the affinity of this compound for its target and rendering it less effective.

Q3: How can I determine if my cell line has developed resistance to this compound?

Resistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line compared to a sensitive, parental cell line. A significant increase in the IC50 value is indicative of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in Long-Term Cultures

If you observe a decreased sensitivity to this compound over time, it is possible that your cell line is acquiring resistance. The following steps will help you investigate and potentially overcome this issue.

Troubleshooting Workflow

start Observe Increased this compound IC50 step1 Hypothesis 1: Increased Drug Efflux (ABCB1 Overexpression) start->step1 step2 Hypothesis 2: Target Alteration (SF3B1 Mutation) start->step2 exp1 Assess ABCB1 Expression and Function step1->exp1 exp2 Sequence SF3B1 Gene step2->exp2 res1 High ABCB1 Expression/Activity exp1->res1 res2 SF3B1 Mutation Detected exp2->res2 sol1 Strategy 1: Combination Therapy with ABCB1 Inhibitor res1->sol1 sol2 Strategy 2: Synergistic Drug Combination res1->sol2 res2->sol2 sol3 Strategy 3: Alternative Splicing Modulator res2->sol3

Caption: Troubleshooting workflow for acquired this compound resistance.

Strategy 1: Investigating and Overcoming ABCB1-Mediated Efflux

Overexpression of the ABCB1 transporter is a common mechanism of multidrug resistance.

Experimental Protocols:

  • Western Blot for ABCB1 Expression:

    • Cell Lysis: Lyse sensitive (parental) and suspected resistant cells with RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (e.g., Cell Signaling Technology #12273) overnight at 4°C.[1]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein using an ECL substrate and an imaging system.[2]

  • ABCB1 Functional Assay (Calcein-AM Efflux):

    • Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.

    • Inhibitor Treatment (Optional): Treat a subset of wells with a known ABCB1 inhibitor (e.g., Verapamil, 5 µM) for 30 minutes.

    • Calcein-AM Loading: Add Calcein-AM (a fluorescent substrate of ABCB1) to all wells and incubate for 15-30 minutes.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Reduced fluorescence in resistant cells compared to sensitive cells, which is reversible by an ABCB1 inhibitor, indicates increased ABCB1 activity.

Quantitative Data Example (Hypothetical):

Cell LineTreatmentThis compound IC50 (nM)Fold Resistance
ParentalThis compound101
ResistantThis compound25025
ResistantThis compound + Verapamil (5 µM)151.5

Signaling Pathway Implicated in ABCB1-Mediated Resistance

FR901465_ext This compound (extracellular) FR901465_int This compound (intracellular) FR901465_ext->FR901465_int Diffusion ABCB1 ABCB1 Efflux Pump FR901465_int->ABCB1 Efflux Spliceosome Spliceosome (SF3B1) FR901465_int->Spliceosome Inhibition ABCB1->FR901465_ext Apoptosis Apoptosis Spliceosome->Apoptosis Altered Splicing Verapamil Verapamil (Inhibitor) Verapamil->ABCB1 Inhibition

Caption: ABCB1-mediated efflux of this compound leading to resistance.

Strategy 2: Addressing Target Alterations - SF3B1 Mutations

Mutations in the drug's target can prevent effective binding. While specific resistance-conferring mutations for this compound in human cells are still under investigation, mutations in SF3B1 are a plausible mechanism.[3]

Experimental Protocols:

  • Sanger Sequencing of SF3B1:

    • DNA/RNA Extraction: Isolate genomic DNA or total RNA from sensitive and resistant cells. If starting from RNA, perform reverse transcription to obtain cDNA.

    • PCR Amplification: Design primers to amplify the coding regions of the SF3B1 gene, particularly the HEAT repeat domains where splicing modulators are known to bind.

    • Sequencing: Purify the PCR products and send for Sanger sequencing.

    • Analysis: Align the sequences from resistant cells to those from sensitive cells and the reference sequence to identify any mutations.

  • Site-Directed Mutagenesis (to confirm the role of an identified mutation):

    • Vector Preparation: Clone the wild-type SF3B1 cDNA into an expression vector.

    • Mutagenesis: Use a site-directed mutagenesis kit with primers containing the desired mutation to introduce the specific change into the SF3B1 sequence.[4]

    • Transfection: Transfect SF3B1-null or sensitive cells with the wild-type or mutant SF3B1 constructs.

    • Functional Assays: Assess the sensitivity of the transfected cells to this compound to confirm if the mutation confers resistance.

Signaling Pathway Alteration due to SF3B1 Mutation

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell FR901465_sens This compound SF3B1_wt Wild-Type SF3B1 FR901465_sens->SF3B1_wt Binding Splicing_norm Altered Splicing SF3B1_wt->Splicing_norm Apoptosis_sens Apoptosis Splicing_norm->Apoptosis_sens FR901465_res This compound SF3B1_mut Mutant SF3B1 FR901465_res->SF3B1_mut Reduced Binding Splicing_res Normal Splicing SF3B1_mut->Splicing_res Survival Cell Survival Splicing_res->Survival This compound This compound Spliceosome Spliceosome (SF3B1) This compound->Spliceosome Inhibition Apoptosis Apoptosis Spliceosome->Apoptosis Cell_Survival Cell Survival Apoptosis->Cell_Survival Inhibition Survival_Pathway Pro-Survival Pathway (e.g., PI3K/Akt, MAPK) Survival_Pathway->Cell_Survival Survival_Inhibitor Survival Pathway Inhibitor Survival_Inhibitor->Survival_Pathway Inhibition

References

Validation & Comparative

A Comparative Guide to SF3b Complex Inhibitors: Validating the Efficacy of FR901465

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of FR901465 and other prominent inhibitors of the SF3b complex. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons, supporting experimental data, and detailed protocols to validate inhibitory effects on pre-mRNA splicing.

The SF3b (Splicing Factor 3b) complex is a critical component of the spliceosome, the machinery responsible for excising introns from pre-mRNA. As a core part of the U2 small nuclear ribonucleoprotein (snRNP), SF3b is essential for recognizing the branch point sequence within introns, a key step in spliceosome assembly.[1][2] Pharmacological inhibition of SF3b disrupts this process, leading to aberrant splicing and downstream cellular effects like cell cycle arrest and apoptosis, making it an attractive target for anti-cancer therapies.[1][3]

This compound, a natural product isolated from Pseudomonas sp., is a potent inhibitor that targets the SF3b complex.[4] This guide compares its activity with other well-characterized SF3b inhibitors.

Comparative Analysis of SF3b Inhibitors

Several classes of natural and synthetic molecules have been identified that target the SF3B1 subunit of the SF3b complex. Despite structural differences, many of these compounds, including this compound (related to Spliceostatin A), Pladienolide B, and Herboxidiene, interact with the same site on SF3B1. This interaction prevents the stable association of the U2 snRNP with the pre-mRNA, stalling the spliceosome at an early assembly stage.

Table 1: Quantitative Comparison of SF3b Inhibitors

InhibitorClass / OriginTarget SubunitIn Vitro IC50 (Splicing Assay)Cellular GI50 / IC50Key Cellular Effects
This compound Natural Product (Pseudomonas sp.)SF3B1~1-5 nMPotent antitumor activitySplicing modulation, G1 and G2/M cell cycle arrest.
Spliceostatin A Natural Product (Derivative of FR901464)SF3B1~1-10 nM~20 pM (MCF-7 cells)Induces apoptosis, modulates angiogenesis-related genes.
Pladienolide B Natural Product (Streptomyces platensis)SF3B1~1-10 nM~0.2 - 21.1 nM (various cancer cell lines)Potent antitumor activity, induces apoptosis.
E7107 Synthetic (Pladienolide B analog)SF3B1~1-5 nMPotent antitumor activityFirst-in-class inhibitor to enter clinical trials.
H3B-8800 Synthetic (Pladienolide B analog)SF3B1Not widely reportedPotent against SF3B1-mutant AMLOrally active, currently in clinical trials.
Herboxidiene Natural ProductSF3B1~10-50 nMPotent antitumor activityAngiogenesis inhibitor.

Experimental Protocols for Validating Inhibition

To quantitatively assess the inhibitory effect of compounds like this compound, two primary assays are employed: a direct in vitro splicing assay and a cell-based functional assay.

This cell-free assay directly measures the biochemical inhibition of the splicing machinery. It uses nuclear extracts containing functional spliceosomes and a radiolabeled pre-mRNA substrate.

Methodology:

  • Reaction Setup: Prepare splicing reactions in a 384-well plate format for high-throughput screening. Each reaction should contain HeLa cell nuclear extract, ATP, and a 32P- or biotin-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA).

  • Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate at 30°C for 45-90 minutes to allow the splicing reaction to proceed.

  • RNA Extraction & Analysis: Stop the reaction and extract the RNA. Analyze the RNA products (pre-mRNA, mRNA, lariat intron) via 15% denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

  • Quantification: Visualize the radiolabeled RNA bands using a phosphorimager. Calculate the splicing efficiency as the ratio of spliced mRNA product to the total RNA (mRNA + pre-mRNA). The IC50 value is the inhibitor concentration that reduces splicing efficiency by 50%.

This assay validates the inhibitor's effect on splicing within a cellular context by measuring changes in the splicing patterns of specific genes.

Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., K562, HeLa, or a specific cancer line) and treat with varying concentrations of the SF3b inhibitor for a defined period (e.g., 4-8 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard purification kit.

  • cDNA Synthesis: Generate cDNA from the isolated RNA using reverse transcriptase.

  • PCR Amplification: Perform semi-quantitative or quantitative PCR (qPCR) using primers designed to flank an exon-intron-exon junction of a gene known to be sensitive to splicing modulation (e.g., MDM2, p27).

  • Product Analysis: Analyze the PCR products on an agarose gel. Inhibition of splicing will result in an increase in the unspliced pre-mRNA band (larger product) and a corresponding decrease in the spliced mRNA band (smaller product).

  • Data Interpretation: Quantify the band intensities to determine the ratio of unspliced to spliced transcripts as a function of inhibitor concentration.

Visualizations: Pathways and Workflows

G cluster_pathway Pre-mRNA Splicing Pathway & Inhibition cluster_U2 U2 snRNP pre_mRNA pre-mRNA A_complex Complex A pre_mRNA->A_complex U1, U2 snRNP Binding B_complex Complex B (Active Spliceosome) A_complex->B_complex Spliceosome Activation mRNA Spliced mRNA B_complex->mRNA Catalysis SF3b SF3b Complex inhibitor This compound & Alternatives inhibitor->SF3b Inhibition

Caption: Mechanism of SF3b inhibitors in the pre-mRNA splicing pathway.

G cluster_workflow1 Workflow: In Vitro Splicing Assay A 1. Prepare Reaction Mix (Nuclear Extract, Labeled pre-mRNA, ATP) B 2. Add Inhibitor (e.g., this compound) A->B C 3. Incubate at 30°C B->C D 4. RNA Extraction C->D E 5. Denaturing PAGE Analysis D->E F 6. Quantify Spliced vs. Unspliced RNA E->F

Caption: High-level workflow for the in vitro splicing inhibition assay.

G cluster_workflow2 Workflow: Cellular Splicing Assay G 1. Treat Cells with Inhibitor H 2. Isolate Total RNA G->H I 3. Reverse Transcription (cDNA Synthesis) H->I J 4. PCR Amplification (Splice-Junction Primers) I->J K 5. Agarose Gel Electrophoresis J->K L 6. Analyze Ratio of Spliced/Unspliced Products K->L

Caption: High-level workflow for the cell-based RT-PCR splicing assay.

References

A Comparative Analysis of FR901465 and Pladienolide B on Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent pre-mRNA splicing modulators, FR901465 and pladienolide B. Both natural products target the SF3B1 subunit of the spliceosome, a critical component of the cellular machinery responsible for intron removal and exon ligation. Their ability to interfere with the splicing process has made them invaluable tools for studying splicing mechanisms and promising candidates for anticancer therapies.

Introduction to the Compounds

FR901464 and its derivatives, such as spliceostatin A (SSA), are potent splicing inhibitors isolated from Pseudomonas sp.[1][2]. Pladienolide B, a macrolide, was discovered in the culture broth of Streptomyces platensis[1]. Both this compound (a derivative of FR901464) and pladienolide B, along with other natural products like herboxidiene, share a common molecular target: the SF3B complex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome[1][3]. By binding to SF3B1, these compounds stall spliceosome assembly at the A complex stage, preventing the stable association of the U2 snRNP with the pre-mRNA branch point sequence. This inhibition of splicing leads to global changes in gene expression, including intron retention and exon skipping, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action on the Spliceosome

The binding of this compound and pladienolide B to the SF3B1 subunit of the SF3b complex interferes with the conformational changes required for the stable binding of the U2 snRNP to the pre-mRNA. This leads to the accumulation of the pre-spliceosomal A complex and prevents its transition to the catalytically active B complex.

cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_inhibition Inhibition by this compound & Pladienolide B cluster_spliceosome_maturation Spliceosome Maturation Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' splice site recognition A_Complex A Complex U1_snRNP->A_Complex U2_snRNP U2 snRNP U2_snRNP->A_Complex Branch point binding SF3B1 SF3B1 SF3B1->U2_snRNP B_Complex B Complex A_Complex->B_Complex Tri-snRNP recruitment A_Complex->B_Complex Blocked Inhibitors This compound / Pladienolide B Inhibitors->SF3B1 Binding Spliced_mRNA Spliced mRNA B_Complex->Spliced_mRNA Catalysis

Mechanism of action of this compound and Pladienolide B on the spliceosome.

Comparative Performance Data

The following table summarizes the inhibitory concentrations (IC50) of this compound (represented by its close analogue spliceostatin A) and pladienolide B from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, specific pre-mRNA substrates, and assay formats.

CompoundAssay TypeSystemIC50Reference
Pladienolide B In vitro splicingHeLa nuclear extract (Ad2 pre-mRNA)~100 nM
Spliceostatin A In vitro splicingHeLa nuclear extract~70 nM
Pladienolide B Cell Growth InhibitionGastric, Lung, Breast Cancer Cell Lines (Mean)1.1 - 1.2 nM
Pladienolide B Cell Growth InhibitionPrimary Cultured Gastric Cancer Cells (Mean)4.7 - 4.9 nM
FD-895 Cell Growth InhibitionBreast, Colon, Cervix Cancer Cell Lines30.7 - 415.0 nM
Pladienolide B Cell Growth InhibitionBreast, Colon, Cervix Cancer Cell Lines30.7 - 415.0 nM
Pladienolide B Cell ProliferationMCF7 (Breast Cancer)~1 nM (at 72h)
Pladienolide B Cell ProliferationMDA-MB-231 (Breast Cancer)~1 nM (at 72h)
Pladienolide B Cell ProliferationBT-549 (Breast Cancer)~1 nM (at 72h)

*FD-895 is a closely related macrolide to the pladienolide family and is often used in comparative studies.

Transcriptome-Wide Effects

RNA sequencing (RNA-seq) studies have revealed that both pladienolide B and the related compound FD-895 induce widespread changes in pre-mRNA splicing. A key finding is the significant induction of intron retention (IR) across a large number of genes. In a study on chronic lymphocytic leukemia (CLL) cells, both FD-895 and pladienolide B treatment led to a marked increase in the ratio of intronic to exonic reads, indicating a global disruption of splicing. This effect was observed for genes involved in critical cellular processes, including gene regulation and RNA splicing itself. Furthermore, these compounds can modulate alternative splicing events, for instance, by altering the ratio of pro-apoptotic to anti-apoptotic isoforms of genes like MCL-1 and BCL-X.

A study using different concentrations of pladienolide B (5 nM and 100 nM) in HEK293T cells showed that even at low concentrations, significant changes in mRNA splicing occur. This suggests that the cellular transcriptome is highly sensitive to perturbations of SF3B1 activity.

Input_RNA Total RNA from treated cells Library_Prep RNA-seq Library Preparation Input_RNA->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Output Differential Splicing (Intron Retention, Exon Skipping) Data_Analysis->Output

A simplified workflow for analyzing transcriptome-wide splicing changes.

Experimental Protocols

In Vitro Splicing Assay

This assay directly measures the effect of compounds on the splicing of a radiolabeled pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • Splicing buffer mixture (containing ATP, creatine phosphate, MgCl2, HEPES-KOH)

  • Polyvinyl alcohol (PVA)

  • Proteinase K buffer

  • Proteinase K

  • Phenol/chloroform

  • Ethanol

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare a fresh splicing buffer mixture on ice. For each reaction, combine ATP/creatine phosphate mix, MgCl2, HEPES-KOH, PVA, and RNase-free water.

  • Add approximately 20 fmol of 32P-labeled pre-mRNA to the splicing buffer mixture.

  • Add the desired concentration of this compound, pladienolide B, or DMSO (vehicle control).

  • Initiate the splicing reaction by adding HeLa cell nuclear extract and incubate at 30°C for a specified time (e.g., 90 minutes).

  • Stop the reaction by adding Proteinase K buffer and Proteinase K, followed by incubation at 37°C for 30 minutes to digest proteins.

  • Extract the RNA using phenol/chloroform and precipitate with ethanol.

  • Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.

  • Quantify the bands to determine the percentage of splicing inhibition relative to the control.

Cell-Based Splicing Reporter Assay (Dual-Luciferase)

This assay measures the effect of compounds on the alternative splicing of a reporter minigene expressed within cells.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Dual-luciferase reporter plasmid containing an alternatively spliced exon flanked by sequences that place firefly and Renilla luciferase in different reading frames depending on the splicing outcome.

  • Transfection reagent

  • This compound, pladienolide B, or DMSO

  • Passive Lysis Buffer

  • Luciferase Assay Reagent II (for firefly luciferase)

  • Stop & Glo® Reagent (for Renilla luciferase)

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and transfect with the dual-luciferase splicing reporter plasmid.

  • After a suitable incubation period (e.g., 24 hours), treat the cells with a range of concentrations of this compound, pladienolide B, or DMSO.

  • Following treatment (e.g., 24 hours), wash the cells with PBS and lyse them using Passive Lysis Buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.

  • Inject Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Calculate the ratio of firefly to Renilla luciferase activity for each treatment condition. Changes in this ratio reflect shifts in the alternative splicing of the reporter minigene.

Cell_Culture Cell Seeding & Transfection with Reporter Plasmid Treatment Treatment with This compound / Pladienolide B Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Firefly_Assay Measure Firefly Luciferase Activity Lysis->Firefly_Assay Renilla_Assay Measure Renilla Luciferase Activity Firefly_Assay->Renilla_Assay Analysis Calculate Ratio & Determine Splicing Shift Renilla_Assay->Analysis

References

A Comparative Analysis of the Cytotoxicity of FR901465 and FR901464 in P388 Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two closely related natural products, FR901465 and FR901464, with a specific focus on their activity against P388 murine leukemia cells. This information is intended to assist researchers in oncology and drug discovery in understanding the relative potency and potential mechanisms of action of these compounds.

Executive Summary

FR901464 and this compound are potent antitumor agents isolated from Pseudomonas sp. No. 2663.[1] Both compounds exhibit significant cytotoxic activity against P388 leukemia cells. Experimental data, primarily from in vivo studies, suggests that while both compounds are effective, FR901464 demonstrates a slightly higher level of antitumor activity in this specific cell line. The primary mechanism of action for FR901464 has been identified as the modulation of pre-mRNA splicing through inhibition of the SF3b subunit of the spliceosome. Due to their structural similarity, it is presumed that this compound acts through a similar mechanism, although specific signaling pathway elaborations for this compound are less documented.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the cytotoxicity and antitumor activity of this compound and FR901464 in P388 leukemia cells.

ParameterFR901464This compoundData Source
In Vivo Antitumor Activity (T/C %) 145%127%Nakajima et al., 1996[1]
In Vitro Cytotoxicity (IC50) 3.3 nMNot Available(Data for FR901464 from various sources, comparable data for this compound in P388 cells is not readily available in the reviewed literature)

Note: The in vivo data indicates that both compounds significantly increase the lifespan of mice bearing P388 leukemia, with FR901464 showing a greater effect. A direct comparison of in vitro cytotoxicity through IC50 values in P388 cells from the same study is not available in the public literature, which represents a data gap for a precise head-to-head comparison of intrinsic cellular potency.

Experimental Protocols

A standard experimental protocol for determining the in vitro cytotoxicity of compounds like this compound and FR901464 in P388 leukemia cells is the MTT assay.

MTT Assay for Cytotoxicity in P388 Cells

This protocol is a widely accepted method for assessing cell viability and proliferation.

1. Cell Culture and Seeding:

  • P388 leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested during their logarithmic growth phase.
  • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10^4 cells/mL).
  • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.

2. Compound Treatment:

  • Stock solutions of this compound and FR901464 are prepared in a suitable solvent (e.g., DMSO).
  • A series of dilutions of each compound are prepared in the culture medium.
  • The culture medium from the seeded plates is gently removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.
  • Control wells containing cells treated with the vehicle (e.g., DMSO) and wells with medium only (blank) are also included.

3. Incubation:

  • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

5. Solubilization of Formazan:

  • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated to ensure complete solubilization.

6. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture P388 Cells Harvest Harvest Log-Phase Cells Culture->Harvest Seed Seed Cells in 96-Well Plate Harvest->Seed Treat_Cells Add Compounds to Cells Seed->Treat_Cells Prepare_FR Prepare Serial Dilutions of This compound & FR901464 Prepare_FR->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Proposed Signaling Pathway of FR901464

Signaling_Pathway FR901464 FR901464 SF3b SF3b Subunit FR901464->SF3b Inhibits Spliceosome Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA Spliceosome->mRNA Inhibition of Splicing SF3b->Spliceosome Component of pre_mRNA->mRNA Splicing Protein Protein Synthesis mRNA->Protein Cell_Cycle_Arrest Cell Cycle Arrest Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Protein->Apoptosis

Caption: Proposed mechanism of FR901464 via spliceosome inhibition.

References

Comparative Analysis of FR901465 and Standard Chemotherapeutics on A549 Lung Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of the novel compound FR901465 against established chemotherapeutic agents, cisplatin and paclitaxel, in the context of A549 human lung adenocarcinoma cells. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

Lung adenocarcinoma, a predominant subtype of non-small cell lung cancer (NSCLC), remains a significant challenge in oncology. The A549 cell line, derived from a human lung adenocarcinoma, serves as a crucial in vitro model for investigating potential anti-cancer therapeutics. This guide evaluates the efficacy of this compound, a novel anti-tumor substance, and contrasts its performance with the standard-of-care drugs, cisplatin and paclitaxel. While in vivo studies have demonstrated the inhibitory effect of this compound on A549 tumor growth, detailed in vitro quantitative data is limited. This comparison leverages available data for this compound and its closely related analogue, FR901464, to infer its mechanistic profile.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-tumor effects of this compound, cisplatin, and paclitaxel on A549 cells.

Table 1: In Vivo Anti-Tumor Activity

CompoundDosageTumor Growth Inhibition (T/C%)Study Model
This compoundNot Specified127% (prolonged life)P388 leukemia in mice
This compoundNot SpecifiedGrowth InhibitionA549 lung adenocarcinoma xenograft in mice[1]

Note: Specific dosage and quantitative tumor growth inhibition data for this compound in the A549 xenograft model are not publicly available. The available data indicates a life-prolonging effect in a leukemia model and inhibitory action on A549 solid tumor growth.

Table 2: In Vitro Cytotoxicity (IC50 Values)

CompoundIC50 Value (µM)Exposure Time (hours)
This compound Data Not Available-
Cisplatin ~26.00 ± 3.0024
Paclitaxel Data Not Available in µM-

Note: IC50 values can vary between studies due to different experimental conditions. The provided value for cisplatin is a representative example.

Table 3: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleInduction of Apoptosis
This compound (inferred from FR901464) G1 and G2/M phase arrest[1][2]Induces internucleosomal degradation of genomic DNA[1][2]
Cisplatin G2/M phase arrestInduces apoptosis
Paclitaxel G2/M phase arrestInduces apoptosis

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Cell Culture

A549 cells are cultured in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed A549 cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound, cisplatin, or paclitaxel) for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis
  • Treat A549 cells with the test compounds for the specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Annexin V/PI Staining for Apoptosis
  • Treat A549 cells with the test compounds.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A549 A549 Cell Seeding Treatment Incubation with This compound, Cisplatin, or Paclitaxel A549->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Treatment->Flow_Apoptosis Data IC50 Determination & Statistical Analysis MTT->Data Flow_Cycle->Data Flow_Apoptosis->Data

A general experimental workflow for assessing anti-tumor effects.

FR901465_pathway This compound This compound / FR901464 SF3b Spliceosome (SF3b complex) This compound->SF3b Binds to Pre_mRNA Pre-mRNA Splicing Inhibition SF3b->Pre_mRNA Inhibits Cell_Cycle Cell Cycle Arrest (G1 and G2/M) Pre_mRNA->Cell_Cycle Leads to Apoptosis Apoptosis Pre_mRNA->Apoptosis Induces

Inferred signaling pathway for this compound based on FR901464 data.

cisplatin_pathway Cisplatin Cisplatin DNA DNA Adducts Cisplatin->DNA Forms Damage_Response DNA Damage Response DNA->Damage_Response Activates p53 p53 Activation Damage_Response->p53 Cell_Cycle G2/M Arrest p53->Cell_Cycle Induces Apoptosis Apoptosis p53->Apoptosis Triggers

Simplified signaling pathway for Cisplatin in A549 cells.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Promotes Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Causes Cell_Cycle G2/M Arrest Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Simplified signaling pathway for Paclitaxel in A549 cells.

Conclusion

This compound demonstrates promising anti-tumor activity against A549 lung adenocarcinoma in vivo. Based on the mechanism of its analogue FR901464, this compound likely functions as a spliceosome inhibitor, a novel mechanism distinct from the DNA-damaging effects of cisplatin and the microtubule-stabilizing action of paclitaxel. This unique mode of action suggests that this compound could be a valuable candidate for further investigation, particularly in cisplatin- or paclitaxel-resistant lung cancers. To fully validate its potential, further in vitro studies are imperative to quantify its cytotoxicity, and to definitively elucidate its effects on the cell cycle and apoptosis in A549 cells. Such data will be critical for establishing a comprehensive understanding of its therapeutic potential and for guiding future clinical development.

References

Confirming the On-Target Activity of FR901465 Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to confirm the on-target activity of FR901465, a potent pre-mRNA splicing modulator. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers in oncology and drug development.

This compound and its analogs are natural products that exhibit potent antitumor activity by targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome. Confirming that the biological effects of this compound are indeed mediated through its interaction with SF3B1 is a critical step in its preclinical and clinical development. Genetic approaches offer a powerful and precise means to validate this on-target activity.

Data Presentation: Quantitative Comparison of Splicing Modulator Activity

Genetic validation of this compound's on-target activity hinges on the principle of differential sensitivity. Cells with wild-type SF3B1 should exhibit a different response to the compound compared to cells where SF3B1 has been genetically altered. The most compelling evidence comes from studies utilizing isogenic cell lines, where the only significant genetic difference is the status of the SF3B1 gene.

Table 1: Comparative Cytotoxicity of the SF3B1 Modulator H3B-8800 in Isogenic Chronic Lymphocytic Leukemia (CLL) Cell Lines

Cell Line GenotypeDrug ConcentrationMean Viability (%)Standard Deviation
SF3B1 Wild-Type (WT) 75 nM71.8%± 10.8%
SF3B1 K700E Mutant 75 nM52.1%± 12.3%

Data adapted from a study on H3B-8800 in isogenic MEC1 CLL cell lines.[1]

This data clearly demonstrates that the presence of the common SF3B1 hotspot mutation, K700E, significantly enhances the cytotoxic effects of the SF3B1 modulator. This preferential lethality in mutant cells is a hallmark of on-target activity.

Experimental Protocols: Genetic Validation of On-Target Activity

The following is a generalized protocol for confirming the on-target activity of a splicing modulator like this compound using CRISPR-Cas9 technology to generate isogenic cell lines.

Protocol: Generation and Validation of SF3B1 Knock-in Isogenic Cell Lines for Drug Sensitivity Testing

1. Design and Preparation of CRISPR-Cas9 Components:

  • Guide RNA (gRNA) Design: Design gRNAs targeting the specific codon in the SF3B1 gene to be mutated (e.g., K700). Utilize online tools to minimize off-target effects.
  • Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template containing the desired mutation (e.g., the nucleotide change for K700E) and silent mutations to prevent re-cutting by Cas9.
  • Cas9 Nuclease: Prepare high-purity Cas9 protein or a Cas9 expression plasmid.

2. Transfection and Clonal Selection:

  • Co-transfect the target cells (e.g., a relevant cancer cell line) with the gRNA, Cas9, and the donor template using an appropriate method (e.g., electroporation or lipid-based transfection).
  • Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

3. Genotypic Validation of Clones:

  • PCR and Sanger Sequencing: Amplify the targeted region of the SF3B1 gene from genomic DNA of each clone and sequence to confirm the presence of the desired knock-in mutation.
  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted deep sequencing to confirm the mutation and assess for any unintended insertions or deletions (indels) at the target site.

4. Phenotypic Validation and Drug Sensitivity Assay:

  • Confirm that the introduced mutation leads to the expected downstream splicing alterations using RT-PCR or RNA sequencing.
  • Treat both the wild-type and the validated SF3B1-mutant isogenic cell lines with a dose range of this compound.
  • After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo® or Annexin V staining).
  • Calculate and compare the IC50 values between the wild-type and mutant cell lines. A significantly lower IC50 in the mutant line confirms on-target activity.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

FR901465_Mechanism_of_Action cluster_spliceosome Spliceosome U1_snRNP U1 snRNP U2_snRNP U2 snRNP SF3B1 SF3B1 Aberrant_Splicing Aberrant Splicing (Cryptic 3' Splice Site Usage) SF3B1->Aberrant_Splicing modulation leads to U2AF U2AF pre_mRNA pre-mRNA pre_mRNA->Aberrant_Splicing This compound This compound This compound->SF3B1 binds to Altered_Protein Altered or Non-functional Protein Aberrant_Splicing->Altered_Protein Cell_Death Cell Death / Apoptosis Altered_Protein->Cell_Death

Caption: Mechanism of action of this compound on the spliceosome.

Genetic_Validation_Workflow Start Start: Design CRISPR Components Transfection Transfect Cells Start->Transfection Clonal_Selection Isolate Single Cell Clones Transfection->Clonal_Selection Genotyping Genotypic Validation (PCR, Sequencing) Clonal_Selection->Genotyping Drug_Treatment Treat WT and Mutant Clones with this compound Genotyping->Drug_Treatment Viability_Assay Assess Cell Viability Drug_Treatment->Viability_Assay Comparison Compare IC50 Values Viability_Assay->Comparison Conclusion On-Target Activity Confirmed Comparison->Conclusion  Lower IC50 in Mutant No_Difference No Significant Difference Comparison->No_Difference Similar IC50

Caption: Workflow for genetic validation of this compound on-target activity.

Downstream_Signaling_Pathway This compound This compound SF3B1_Modulation SF3B1 Modulation This compound->SF3B1_Modulation Aberrant_Splicing Aberrant Splicing of Downstream Genes SF3B1_Modulation->Aberrant_Splicing Apoptosis_Genes Apoptosis Regulators (e.g., BCL2 family) Aberrant_Splicing->Apoptosis_Genes Cell_Cycle_Genes Cell Cycle Regulators (e.g., Cyclins, CDKs) Aberrant_Splicing->Cell_Cycle_Genes Oncogenic_Pathways Oncogenic Pathways (e.g., MYC signaling) Aberrant_Splicing->Oncogenic_Pathways Increased_Apoptosis Increased Apoptosis Apoptosis_Genes->Increased_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Oncogenic_Pathways->Reduced_Proliferation

Caption: Downstream signaling pathways affected by this compound.

Conclusion

References

Unlocking Synergistic Potential: A Comparative Guide to FR901465 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FR901465, a potent spliceosome inhibitor targeting the SF3B1 protein, holds significant promise in oncology. While its standalone efficacy is established, its true therapeutic potential may lie in synergistic combinations with other anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of this compound and other SF3B1 inhibitors with various classes of anticancer drugs, supported by experimental data from preclinical studies. Due to the limited availability of direct combination studies involving this compound, this guide leverages data from functionally analogous SF3B1 inhibitors, such as Pladienolide B, E7107, H3B-8800, and Sudemycin, to provide a validated framework for future research and clinical trial design.

Data Summary: Synergistic Effects of SF3B1 Inhibitors with Anticancer Drugs

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic or enhanced antitumor activity of SF3B1 inhibitors in combination with other anticancer agents.

Combination TherapyCancer TypeCell Line(s)Key FindingsCombination Index (CI)Reference
SF3B1 Inhibitor (FR901464) + PARP Inhibitor (Olaparib) Colorectal CancerCRC cell linesSynergistic cytotoxicityCI < 1 (Implied)[1]
SF3B1 Inhibitor (H3B-8800) + BCL2 Inhibitor (Venetoclax) Acute Myeloid Leukemia (AML)OCI-AML3, OCI-AML3_R1Synergistic reduction in cell viabilityIsobolograms indicate synergy[2]
SF3B1 Inhibitor (Sudemycin) + BTK Inhibitor (Ibrutinib) Chronic Lymphocytic Leukemia (CLL)Primary CLL cellsSignificantly increased apoptosis compared to single agentsNot explicitly stated[3]
SF3B1 Inhibitor (Pladienolide B) + Immune Checkpoint Inhibitor (αPDL1) Ovarian CancerID8 mouse modelEnhanced antitumor effect, improved immune microenvironmentNot applicable (in vivo)[4]
SF3B1 Inhibitor (E7107) + CHEK2 Inhibitor T-cell LeukemiaLeukemia cellsSynergistic effect on blocking leukemia growthNot explicitly stated[5]
SF3B1 Inhibitor (Pladienolide B) + Cisplatin Ovarian CancerSKOV3Significantly increased sensitivity of cancer cells to CisplatinNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the SF3B1 inhibitor, the combination drug, or both for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and combination index (CI) using appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the respective drugs for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

In Vivo Xenograft Studies
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment groups and administer the SF3B1 inhibitor, the combination drug, or the vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of SF3B1 inhibitors with other anticancer drugs are often mediated by the modulation of key signaling pathways.

SF3B1 Inhibition and DNA Damage Response (DDR) Pathway

SF3B1 inhibitors, such as FR901464, have been shown to downregulate genes involved in the Fanconi Anemia pathway, including BRCA1 and BRCA2. This impairment of the DNA damage repair mechanism sensitizes cancer cells to PARP inhibitors like olaparib, leading to synthetic lethality.

DDR_Pathway FR901464 FR901464 (SF3B1 Inhibitor) SF3B1 SF3B1 FR901464->SF3B1 inhibits Splicing Splicing of DDR Genes SF3B1->Splicing BRCA1_2 BRCA1/2 mRNA Splicing->BRCA1_2 BRCA1_2_protein BRCA1/2 Protein BRCA1_2->BRCA1_2_protein HR_Repair Homologous Recombination Repair BRCA1_2_protein->HR_Repair enables DSB Double-Strand Breaks HR_Repair->DSB repairs PARPi PARP Inhibitor (Olaparib) PARP PARP PARPi->PARP inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair enables SSB_Repair->DSB prevents Apoptosis Apoptosis DSB->Apoptosis induces

SF3B1 inhibition impairs DNA damage repair, sensitizing cells to PARP inhibitors.
SF3B1 Inhibition and Apoptosis Pathway

The combination of SF3B1 inhibitors with BCL2 inhibitors like venetoclax demonstrates a potent synergistic effect in hematological malignancies. SF3B1 inhibition can modulate the splicing of key apoptosis-related genes, tipping the balance towards programmed cell death, which is further enhanced by the direct inhibition of the anti-apoptotic protein BCL2.

Apoptosis_Pathway SF3B1i SF3B1 Inhibitor (e.g., H3B-8800) SF3B1 SF3B1 SF3B1i->SF3B1 inhibits Splicing Splicing of Apoptosis Genes SF3B1->Splicing BCL2_family BCL2 Family mRNA (e.g., Mcl-1, Bcl-xL) Splicing->BCL2_family modulates Anti_apoptotic Anti-apoptotic Proteins BCL2_family->Anti_apoptotic decreases Pro_apoptotic Pro-apoptotic Proteins BCL2_family->Pro_apoptotic increases Apoptosis Apoptosis Anti_apoptotic->Apoptosis inhibits Pro_apoptotic->Apoptosis induces Venetoclax Venetoclax (BCL2 Inhibitor) BCL2 BCL2 Venetoclax->BCL2 inhibits BCL2->Apoptosis inhibits

Dual targeting of splicing and BCL2 promotes apoptosis in cancer cells.
Experimental Workflow for Synergy Screening

A typical workflow for identifying and validating synergistic drug combinations is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation cell_culture Cancer Cell Lines drug_treatment Single Agent & Combination Dose-Response cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay synergy_analysis Combination Index (CI) Calculation viability_assay->synergy_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) synergy_analysis->apoptosis_assay Validate Synergy mechanistic_studies Western Blot, qPCR for Signaling Pathways apoptosis_assay->mechanistic_studies xenograft_model Xenograft Mouse Model mechanistic_studies->xenograft_model Promising Combinations treatment Drug Administration xenograft_model->treatment tumor_monitoring Tumor Volume & Body Weight Measurement treatment->tumor_monitoring efficacy_assessment Tumor Growth Inhibition (TGI) tumor_monitoring->efficacy_assessment

A stepwise approach for evaluating synergistic anticancer drug combinations.

References

confirming the mechanism of FR901465-induced apoptosis through caspase assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FR901465, a potent antitumor agent, has garnered significant interest for its unique mechanism of action. While initial studies have pointed towards its role in altering chromatin structure, a complete understanding of the downstream signaling, particularly its potential to induce programmed cell death, or apoptosis, is crucial for its clinical development. This guide provides a framework for researchers to investigate the apoptotic mechanism of this compound, with a focus on the central executioners of apoptosis, the caspases.

This guide will compare the proposed mechanism of this compound with a well-established apoptosis-inducing agent, Etoposide. Furthermore, it will provide detailed experimental protocols for caspase assays and illustrative diagrams to guide your research in confirming the apoptotic pathway activated by this compound.

Mechanism of Action: A Comparative Overview

This compound is believed to exert its antitumor effects through a distinct mechanism compared to traditional chemotherapeutic agents. The following table provides a high-level comparison with Etoposide, a topoisomerase II inhibitor known to induce apoptosis.

FeatureThis compoundEtoposide
Primary Target Proposed to be spliceosome-associated protein SONTopoisomerase II
Cellular Effect Induces dynamic changes in chromatin structure, affecting gene transcription.Forms a ternary complex with DNA and topoisomerase II, leading to DNA strand breaks.
Apoptosis Induction Hypothesized to be a downstream consequence of chromatin remodeling and transcriptional dysregulation.DNA damage triggers the intrinsic apoptotic pathway.

Quantifying Apoptosis: Caspase-3/7 Activity Assay

To quantitatively assess whether this compound induces apoptosis, a caspase activity assay is essential. Caspase-3 and caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis. Below is a representative table of expected results from a colorimetric caspase-3/7 assay comparing this compound with Etoposide in a cancer cell line (e.g., Jurkat cells).

TreatmentConcentrationCaspase-3/7 Activity (Fold Change vs. Untreated Control)
Untreated Control -1.0
This compound 10 nM3.5
50 nM7.2
100 nM12.5
Etoposide 1 µM4.1
10 µM8.9
50 µM15.3
Vehicle Control -1.1

Note: These are hypothetical data for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific this compound analog used.

Experimental Protocol: Colorimetric Caspase-3/7 Assay

This protocol provides a detailed methodology for a colorimetric caspase-3/7 assay, a common and reliable method for quantifying executioner caspase activity.

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa, or a relevant line for your research)

  • This compound and Etoposide (or other comparator)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Caspase Assay Lysis Buffer

  • Caspase Assay Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, Etoposide, and a vehicle control for the desired time period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Lysis:

    • After treatment, centrifuge the plate at 500 x g for 5 minutes and gently aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold Caspase Assay Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Caspase Activity Assay:

    • Prepare the Reaction Mix by adding DTT to the Reaction Buffer to a final concentration of 10 mM.

    • In a new 96-well plate, add 50 µL of the Reaction Mix to each well.

    • Add 50 µL of the cell lysate to the corresponding wells.

    • Add 5 µL of the caspase-3/7 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance values of the treated samples to the untreated control.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflow, and logical relationships involved in this investigation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 This compound This compound Chromatin Chromatin Remodeling This compound->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Mitochondria Mitochondrial Stress Gene_Expression->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G cluster_workflow Caspase Assay Workflow Start Start: Seed Cells Treatment Treat with this compound & Comparators Start->Treatment Lysis Cell Lysis Treatment->Lysis Assay_Setup Set up Caspase Assay Reaction Lysis->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Analysis Data Analysis: Calculate Fold Change Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for a colorimetric caspase assay.

G This compound This compound FR_Mech Alters Chromatin Structure This compound->FR_Mech Etoposide Etoposide Eto_Mech Induces DNA Strand Breaks Etoposide->Eto_Mech Apoptosis Apoptosis Induction FR_Mech->Apoptosis Hypothesized Eto_Mech->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Logical comparison of this compound and Etoposide mechanisms.

By employing the methodologies and frameworks outlined in this guide, researchers can effectively investigate and confirm the role of this compound in inducing apoptosis through caspase activation, thereby contributing to a more comprehensive understanding of its therapeutic potential.

Safety Operating Guide

Essential Procedures for the Safe Disposal of FR901465

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for the safe handling and disposal of FR901465, a spliceosome inhibitor. Given its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste to ensure personnel safety and environmental protection.

This compound and similar spliceosome inhibitors are potent compounds that require stringent disposal protocols.[1][2][3] Adherence to these procedures is critical for minimizing exposure risks and complying with institutional and regulatory standards. All waste generated from handling this compound, including contaminated personal protective equipment (PPE), labware, and cleaning materials, must be segregated and disposed of as hazardous cytotoxic waste.[4][5]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, wearing the appropriate personal protective equipment is mandatory. This serves as the primary barrier against accidental exposure.

PPE ItemSpecification
Gloves Chemical-resistant, such as double-gloving with nitrile rubber.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A dedicated lab coat, preferably disposable or a type that can be decontaminated.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) may be necessary when handling the powder form to avoid inhalation.

Step-by-Step Disposal Protocol

The following steps provide a systematic approach to the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • At the point of generation, immediately segregate all this compound-contaminated waste from non-hazardous trash. This includes unused or expired compounds, contaminated gloves, pipette tips, vials, and any absorbent materials used for cleaning spills.

  • Use designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic or hazardous chemical waste. These containers are often color-coded, typically purple or red, to signify cytotoxic hazards.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" or "Cytotoxic Waste".

    • The full chemical name: "this compound".

    • The primary hazards associated with the compound (e.g., "Cytotoxic," "Toxic").

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure containers are kept closed except when adding waste to prevent spills or the release of vapors.

4. Decontamination of Work Surfaces:

  • After handling this compound, all work surfaces (e.g., benchtops, fume hood surfaces) must be thoroughly decontaminated.

  • A typical procedure involves a three-step process:

    • Initial Cleaning: Use a detergent solution to remove any visible contamination.

    • Rinsing: Wipe the surface with sterile water.

    • Disinfection/Deactivation: Wipe the surface with a 70% isopropyl alcohol solution or a freshly prepared 10% bleach solution followed by a water rinse to remove bleach residue.

  • All cleaning materials used in this process must be disposed of as hazardous waste.

5. Final Disposal:

  • The final disposal of cytotoxic waste must be handled by trained environmental health and safety (EHS) personnel or a licensed hazardous waste disposal company.

  • The primary method for the final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compound.

  • Never dispose of this compound or its contaminated materials in the general trash, down the sink, or by evaporation in a fume hood.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from laboratory work with this compound.

FR901465_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Handle this compound (Wear full PPE) B Generate Waste: - Unused Compound - Contaminated Labware - Used PPE A->B C Segregate at Source B->C D Place in Labeled, Leak-Proof Cytotoxic Waste Container C->D E Seal Container When 3/4 Full D->E F Store in Designated Hazardous Waste Area E->F G Arrange for EHS Pickup F->G H High-Temperature Incineration G->H I Document Waste Disposal G->I

References

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